Product packaging for 2,7-Diazaspiro[4.5]decan-1-one(Cat. No.:CAS No. 887118-43-6)

2,7-Diazaspiro[4.5]decan-1-one

Cat. No.: B1344770
CAS No.: 887118-43-6
M. Wt: 154.21 g/mol
InChI Key: KIMWNWBXVWTJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,7-Diazaspiro[4.5]decan-1-one is a high-value spirocyclic scaffold extensively utilized in medicinal chemistry and drug discovery research. This compound features a unique bicyclic structure where two rings are connected through a single spiro carbon atom, conferring significant three-dimensionality and rigidity. These properties make it a privileged structure for designing novel bioactive molecules with improved selectivity and optimized physicochemical profiles. The diazaspiro[4.5]decane core serves as a versatile building block for the synthesis of potential therapeutic agents. Research indicates that this scaffold is a key intermediate in developing inhibitors for various biological targets. Notably, structurally related 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors , which are being investigated for the treatment of necroptosis-associated inflammatory diseases such as Alzheimer's, ALS, and inflammatory bowel disease . Furthermore, similar diazaspiro derivatives have shown promise as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease and as chitin synthase inhibitors with significant antifungal activity . The core structure is also present in approved drugs, such as the antiemetic rolapitant, underscoring its therapeutic relevance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-one CAS No. 887118-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMWNWBXVWTJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630910
Record name 2,7-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887118-43-6
Record name 2,7-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Pharmaceutical Potential of 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and burgeoning pharmaceutical relevance of the 2,7-diazaspiro[4.5]decan-1-one core scaffold. While extensive experimental data on the parent compound is limited in publicly accessible literature, this document consolidates available information and presents data from key derivatives to illuminate the scaffold's characteristics and potential in drug discovery.

Core Chemical Properties

The this compound is a spirocyclic heterocyclic compound featuring a piperidine ring fused to a pyrrolidinone ring through a quaternary carbon. This rigid, three-dimensional structure is of significant interest in medicinal chemistry as it can present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets.

Physicochemical Data

Quantitative data for the parent this compound is primarily available from commercial chemical suppliers. The following table summarizes these properties. It is important to note that some of these values may be estimated or calculated.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O(Calculated)
Molecular Weight 154.21 g/mol (Calculated)
CAS Number 887118-43-6Guidechem
Density 1.12 g/cm³Guidechem
Boiling Point 360 °CGuidechem
Refractive Index 1.533Guidechem
Flash Point 171 °CGuidechem
Topological Polar Surface Area (TPSA) 41.1 ŲChemScene
logP (calculated) -0.1239ChemScene

Synthesis and Experimental Protocols

A general synthetic route to the diazaspiro[4.5]decan-1-one core has not been explicitly detailed for the 2,7-isomer in the reviewed literature. However, methodologies for closely related isomers, such as the 2,8- and 1,3-diazaspiro[4.5]decanes, provide a strong basis for a plausible synthetic strategy. The following represents a generalized workflow for the synthesis of such scaffolds, adapted from published procedures for its derivatives.

General Synthetic Workflow

The synthesis of a diazaspiro[4.5]decan-1-one core typically involves a multi-step sequence starting from a suitable piperidine derivative. A key step is often a Michael addition or a similar carbon-carbon bond-forming reaction to construct the spirocyclic system, followed by cyclization to form the lactam ring.

G A N-Protected-4-piperidone B Intermediate A A->B Reaction with a suitable C2 synthon (e.g., nitroalkene) C Intermediate B (Spirocyclic amine) B->C Reduction of nitro group and/or other modifications D This compound Core C->D Lactam formation (cyclization)

A generalized synthetic workflow for the diazaspiro[4.5]decan-1-one scaffold.
Representative Experimental Protocol: Synthesis of a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative

This protocol is adapted from the synthesis of 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives and illustrates the key chemical transformations.

Step 1: Michael Addition

  • To a solution of a pipecolate-derived enolate in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of a nitroalkene in the same solvent is added dropwise.

  • The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Reduction and Cyclization

  • The purified product from the previous step is dissolved in a suitable solvent (e.g., ethanol).

  • A catalyst, such as Raney nickel, is added, and the mixture is subjected to hydrogenation under pressure.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting amino ester is then heated in a high-boiling point solvent (e.g., toluene) to induce lactam formation.

  • The final product is purified by crystallization or column chromatography.

Spectroscopic Characterization

No specific, publicly available experimental spectra for the parent this compound were identified. However, the characterization of its derivatives provides insight into the expected spectral features.

Representative NMR and MS Data for a Derivative (1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione)

The following data is for a related spirocyclic compound and is illustrative of the types of signals one might expect.[1]

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.73 (s, 1H), 7.30 (t, J = 7.6 Hz, 2H), 7.24 (m, 2H), 7.19 (m, 1H), 2.73 (s, 3H), 2.57 (tt, J = 12.5, 3.5 Hz, 1H), 2.18 (qd, J = 13.1, 3.9 Hz, 2H), 1.93 (td, J = 12.8, 4.3 Hz, 2H), 1.70-1.75 (m, 4H).

  • ¹³C NMR (150 MHz, DMSO-d₆): δ 177.3 (C=O), 155.1 (C=O), 146.4, 128.3, 126.6, 126.0, 61.6 (spiro C), 41.5, 30.1, 28.5, 23.1 (CH₃).[1]

  • IR (mull, cm⁻¹): 3143.9 (N-H), 2923.6, 2856.1 (C-H), 1764.6 (C=O), 1707.5 (C=O), 1459.5 (C=C).[1]

  • HRMS (m/z): [M - H]⁺ calculated for C₁₅H₁₈N₂O₂: 257.1285, found 257.1287.[1]

Biological Activity and Signaling Pathways

The this compound scaffold and its isomers are privileged structures in modern drug discovery, with derivatives showing potent inhibitory activity against several key protein kinases involved in inflammatory diseases.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1.[1][2] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death that contributes to the pathology of various inflammatory conditions. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these diseases.

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I TNFR1->ComplexI recruitment RIPK1 RIPK1 ComplexI->RIPK1 activation ComplexII Complex II (Necrosome) RIPK1->ComplexII forms MLKL MLKL ComplexII->MLKL phosphorylates Necroptosis Necroptosis & Inflammation MLKL->Necroptosis induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 inhibits

Inhibition of the RIPK1-mediated necroptosis pathway.
Dual Inhibition of TYK2/JAK1

In another significant finding, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3][4] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines involved in the immune response and inflammation. Dual inhibition of TYK2 and JAK1 is a validated approach for treating autoimmune and inflammatory diseases, such as inflammatory bowel disease.

G Cytokine Cytokine (e.g., IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT pSTAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene translocates to nucleus and induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

References

2,7-Diazaspiro[4.5]decan-1-one CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diazaspiro[4.5]decan-1-ones for Researchers

This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-1-one and its closely related isomers, with a focus on their chemical identity, biological significance, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

The Chemical Abstracts Service (CAS) number for the hydrochloride salt of this compound is:

Compound NameCAS Number
This compound Hydrochloride1187173-43-8

This identifier is crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.[1][2]

Biological and Therapeutic Context

While specific research on the biological activity of this compound is limited in the public domain, extensive research has been conducted on its isomer, 2,8-Diazaspiro[4.5]decan-1-one , and its derivatives. These compounds have emerged as potent inhibitors of key enzymes in cellular signaling pathways, indicating the therapeutic potential of the diazaspiro[4.5]decan-1-one scaffold.

Inhibition of RIPK1 Kinase and Necroptosis

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[3][4] Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

One notable derivative, compound 41, demonstrated significant inhibitory activity against RIPK1 and a strong anti-necroptotic effect in cellular models.[3][4]

Dual Inhibition of TYK2/JAK1 Kinases in Inflammatory Diseases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in autoimmune and inflammatory disorders, such as inflammatory bowel disease.[5]

A lead compound from this series, compound 48, exhibited excellent potency for TYK2 and JAK1, with significant selectivity over other JAK family kinases.[5] It also showed potent anti-inflammatory effects in preclinical models of ulcerative colitis.[5]

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro inhibitory activities of representative 2,8-diazaspiro[4.5]decan-1-one derivatives.

Table 1: RIPK1 Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)Reference
41 RIPK192[3][4]

Table 2: TYK2/JAK Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)Selectivity vs. JAK2Reference
48 TYK26>23-fold[5]
JAK137[5]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for the synthesis and evaluation of diazaspiro[4.5]decane derivatives.

General Synthesis of Diazaspiro[4.5]decane Scaffolds

A one-step domino reaction has been reported for the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. This method involves the palladium-catalyzed reaction of unactivated yne-en-ynes with aryl halides.[6]

Materials:

  • Substituted aryl halide

  • Yne-en-yne substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Appropriate solvent (e.g., Toluene)

  • Base (e.g., K₂CO₃)

Procedure:

  • To a reaction vessel, add the aryl halide, yne-en-yne, Pd(OAc)₂, PPh₃, and base in the chosen solvent.

  • Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature for a set duration.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the desired diazaspiro[4.5]decane derivative.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical method for assessing the inhibitory activity of a compound against a target kinase, such as RIPK1 or TYK2/JAK1.

Materials:

  • Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., diazaspiro[4.5]decan-1-one derivative)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Read the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanisms of action for 2,8-diazaspiro[4.5]decan-1-one derivatives.

RIPK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNF Receptor TRADD TRADD TNFR->TRADD Recruits TNF TNFα TNF->TNFR Binds RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Induces Inhibitor 2,8-Diazaspiro[4.5] decan-1-one Derivative Inhibitor->RIPK1 Inhibits

RIPK1-mediated necroptosis and its inhibition.

JAK_STAT_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes & Translocates Inhibitor 2,8-Diazaspiro[4.5] decan-1-one Derivative Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Induces

TYK2/JAK1-mediated signaling and its inhibition.

References

The Structure Elucidation of 2,7-Diazaspiro[4.5]decan-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, a detailed experimental procedure and complete spectroscopic data for the structure elucidation of the specific compound 2,7-Diazaspiro[4.5]decan-1-one are not publicly available. While numerous studies on related diazaspiro[4.5]decane isomers and their derivatives exist, the specific synthesis and characterization data for the parent this compound molecule have not been published.

This guide, therefore, will outline the general methodologies and principles that would be employed for the structure elucidation of such a compound, drawing on data from closely related analogues and foundational principles of analytical chemistry. This document serves as a template for the analysis of this compound should the compound be synthesized and its analytical data become available.

Proposed Synthetic Strategy

The synthesis of a spirocyclic lactam like this compound would likely involve a multi-step sequence starting from readily available precursors. A plausible approach could be a variation of the Schmidt rearrangement or a Beckmann rearrangement of a suitable spirocyclic oxime. Alternatively, a ring-closing amidation of a functionalized piperidine derivative could be envisioned.

A hypothetical synthetic workflow is presented below:

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Final Product 4-piperidone 4-Piperidone Knoevenagel Knoevenagel Condensation 4-piperidone->Knoevenagel Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Knoevenagel Michael_Addition Michael Addition (e.g., with Nitromethane) Knoevenagel->Michael_Addition Reduction Reduction of Nitro Group and Cyano Group Michael_Addition->Reduction Cyclization Intramolecular Amidation Reduction->Cyclization Target This compound Cyclization->Target

Caption: Hypothetical synthetic workflow for this compound.

Spectroscopic Analysis and Structure Confirmation

Once synthesized, the structure of this compound would be confirmed using a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

G Sample Synthesized Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT, COSY, HSQC, HMBC) Sample->NMR Molecular_Formula Determine Molecular Formula and Degree of Unsaturation MS->Molecular_Formula Functional_Groups Identify Key Functional Groups (Amide C=O, N-H) IR->Functional_Groups Proton_Environment Analyze Proton Environments and Connectivity NMR->Proton_Environment Carbon_Skeleton Elucidate Carbon Skeleton and Connectivity NMR->Carbon_Skeleton Structure_Proposal Propose Structure Molecular_Formula->Structure_Proposal Proton_Environment->Structure_Proposal Carbon_Skeleton->Structure_Proposal Structure_Confirmation Confirm Structure with 2D NMR Correlations Structure_Proposal->Structure_Confirmation Final_Structure Confirmed Structure of This compound Structure_Confirmation->Final_Structure Functional_groups Functional_groups Functional_groups->Structure_Proposal

Caption: Logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Experimental Protocol: A high-resolution mass spectrum (HRMS) would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Expected Data: For this compound (C₈H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The measured mass from HRMS would be compared to the calculated mass to confirm the elemental composition.

ParameterExpected Value
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
Calculated [M+H]⁺Value to be calculated
Observed [M+H]⁺To be determined experimentally
Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or using an attenuated total reflectance (ATR) accessory.

Expected Data: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amide)~3300
C-H stretch (alkane)~2850-2960
C=O stretch (amide)~1650
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H, ¹³C, and 2D NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) would be used as an internal standard.

Expected ¹H NMR Data: The ¹H NMR spectrum would show signals for each unique proton in the molecule. The chemical shift, multiplicity, and integration of each signal would provide information about the electronic environment and neighboring protons.

ProtonExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
N-H (amide)Broad singlet1H
N-H (amine)Broad singlet1H
CH₂ (adjacent to amide N)Triplet2H
CH₂ (adjacent to C=O)Singlet or AB quartet2H
CH₂ (piperidine ring)Multiplets8H

Expected ¹³C NMR Data: The ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shift would indicate the type of carbon (e.g., carbonyl, sp³-hybridized).

CarbonExpected Chemical Shift (δ, ppm)
C=O (amide)~170-175
Spirocyclic CTo be determined
CH₂ (piperidine & pyrrolidinone rings)~20-60

2D NMR Experiments (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the spirocyclic core structure.

  • COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the piperidine and pyrrolidinone rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity across the spirocenter and the positions of the nitrogen and carbonyl groups.

Conclusion

The definitive structure elucidation of this compound awaits its synthesis and the collection of detailed spectroscopic data. The methodologies outlined in this guide provide a robust framework for its characterization. The combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments would be required to unambiguously confirm its molecular formula, identify its functional groups, and map the precise connectivity of its atoms, thereby verifying the proposed spirocyclic lactam structure. Researchers and drug development professionals interested in this scaffold are encouraged to pursue its synthesis to enable a full experimental structure elucidation.

2,7-Diazaspiro[4.5]decan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides key technical information regarding the chemical compound 2,7-Diazaspiro[4.5]decan-1-one.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C8H14N2O[1][2]
Molecular Weight 154.213 g/mol [1]
Monoisotopic Mass 154.110613074 Da[2]

Structural Information

The structural arrangement of this compound is a key determinant of its chemical behavior.

2_7_Diazaspiro_4_5_decan_1_one_properties compound This compound Key Identifiers formula Molecular Formula C8H14N2O compound->formula has formula weight Molecular Weight 154.213 g/mol compound->weight has weight cas CAS Number 887118-43-6 compound->cas is identified by

References

Spectroscopic and Methodological Analysis of 2,8-Diazaspiro[4.5]decan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical document provides a detailed overview of the spectroscopic characteristics and synthetic methodology for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, a key heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public data on the 2,7-isomer, this guide focuses on the 2,8-isomer as a practical and informative analogue. The document includes tabulated nuclear magnetic resonance (NMR) data, and a detailed experimental protocol for its synthesis. A logical workflow for the synthesis is also provided using Graphviz visualization to aid in the conceptual understanding of the process. This guide is intended to equip researchers with the foundational data and methodologies necessary for the study and utilization of diazaspiro[4.5]decan-1-one cores in further research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventSpectrometer Frequency
9.35s1HNHDMSO-d6400 MHz
9.02s1HNHDMSO-d6400 MHz
7.72s1HNHDMSO-d6400 MHz
3.20-3.30m2HCH₂DMSO-d6400 MHz
3.16m2HCH₂DMSO-d6400 MHz
2.85-2.98m2HCH₂DMSO-d6400 MHz
1.96m2HCH₂DMSO-d6400 MHz
1.80-1.90m2HCH₂DMSO-d6400 MHz
1.55d2HCH₂DMSO-d6400 MHz

Note: Data sourced from Chemicalbook, specific literature reference for full experimental details was not provided in the source.[1]

Further Data Unavailability: As of the latest search, comprehensive and publicly available ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the unsubstituted 2,8-Diazaspiro[4.5]decan-1-one or its hydrochloride salt could not be located in the indexed literature. Researchers are advised to perform experimental characterization to obtain this data for their specific samples.

Experimental Protocols

The following protocol describes a representative synthesis of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride from its tert-butyl protected precursor.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride

Objective: To deprotect tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate to yield the hydrochloride salt of 2,8-Diazaspiro[4.5]decan-1-one.

Materials:

  • tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Dichloromethane (CH₂Cl₂)

  • 4 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate

Procedure:

  • A solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 92 g, 0.36 mol) is prepared in dichloromethane (1 L).[1]

  • To this solution, a 4 M HCl solution (500 mL) is added slowly.[1]

  • The resulting mixture is stirred at room temperature for 8 hours.[1]

  • Following the reaction period, the mixture is concentrated under vacuum to remove the solvents.[1]

  • The residue is then diluted with ethyl acetate, which causes the product to precipitate as a solid.

  • The precipitated solid is collected by filtration to yield 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[1]

Characterization: The final product is typically characterized by ¹H NMR spectroscopy to confirm its structure.[1]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and a general workflow for spectroscopic analysis.

G Synthesis of 2,8-Diazaspiro[4.5]decan-1-one hydrochloride cluster_0 Reaction cluster_1 Workup and Isolation A tert-butyl 1-oxo-2,8-diazaspiro[4.5] decane-8-carboxylate in CH2Cl2 B Slow addition of 4 M HCl A->B C Stir at room temperature for 8 hours B->C D Concentrate under vacuum C->D E Dilute with ethyl acetate D->E F Filter to collect precipitated solid E->F G 2,8-Diazaspiro[4.5]decan-1-one hydrochloride F->G Final Product

Caption: Synthetic workflow for 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.

G General Spectroscopic Characterization Workflow cluster_nmr NMR Spectroscopy A Synthesized Compound B 1H NMR A->B C 13C NMR A->C D Mass Spectrometry (MS) A->D E Infrared (IR) Spectroscopy A->E F Data Analysis and Structure Elucidation B->F C->F D->F E->F

References

Navigating the Physicochemical Landscape of 2,7-Diazaspiro[4.5]decan-1-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,7-diazaspiro[4.5]decan-1-one scaffold is a key heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive core for developing novel therapeutics, particularly kinase inhibitors. Derivatives of this scaffold have shown promise as potent inhibitors of targets such as RIPK1 (Receptor-Interacting Protein Kinase 1) and TYK2/JAK1 (Tyrosine Kinase 2/Janus Kinase 1), which are implicated in inflammatory diseases.[1][2] Despite its therapeutic potential, publicly available data on the fundamental physicochemical properties of the parent compound, this compound, such as its solubility in various solvents, is scarce. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the inferred solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a broader context of its role in the drug discovery workflow.

Inferred Solubility Profile of this compound

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely SolubleThese are strong organic solvents commonly used to dissolve a wide range of organic molecules, including heterocyclic compounds, for reaction and analysis.[3][4]
Chlorinated Dichloromethane (DCM), ChloroformLikely SolubleOften used in extraction and purification (e.g., column chromatography) of organic compounds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerately to Sparingly SolubleUsed in synthesis, but the polarity may be insufficient for high solubility. THF is generally a better solvent than diethyl ether for this type of compound.[5]
Alcohols Methanol, EthanolLikely SolubleThe presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents.
Aromatic TolueneSparingly Soluble to SolubleOften used as a reaction solvent, sometimes at elevated temperatures to improve solubility.[4]
Aqueous Water, Buffered Solutions (pH 2, 7.4)Sparingly SolubleAs a small organic molecule, some water solubility is expected, but it is likely to be low. Solubility will be pH-dependent due to the basic nitrogen atoms.[3]

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The shake-flask method is a widely accepted approach for determining thermodynamic (equilibrium) solubility.[6]

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted samples and the standard solutions by HPLC.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the test solvent.

Visualizing the Context: Synthesis and Drug Discovery Workflows

To better understand the practical context in which the solubility of this compound is a critical parameter, the following diagrams illustrate a general synthetic workflow and its position within the broader drug discovery and development process.

G General Synthetic Workflow for a Diazaspiro[4.5]decan-1-one Core cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product start1 Piperidone Derivative step1 Coupling Reaction (e.g., in DMF, DCM) start1->step1 start2 Amino Acid Derivative start2->step1 step2 Cyclization (e.g., in Toluene, Reflux) step1->step2 workup Aqueous Work-up & Extraction (e.g., Ethyl Acetate/Water) step2->workup purification Column Chromatography (e.g., Silica Gel, Hexane/Ethyl Acetate) workup->purification final_product Diazaspiro[4.5]decan-1-one Core purification->final_product G Drug Discovery and Development Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification & Validation hit_id Hit Identification (HTS) target_id->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization (Synthesis of Analogs) hit_to_lead->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical our_compound This compound as a Scaffold our_compound->lead_opt phase1 Phase I preclinical->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 approval Regulatory Review & Approval phase3->approval post_market Phase IV (Post-Market Surveillance) approval->post_market

References

The Rising Therapeutic Potential of Diazaspiro Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can address unmet medical needs is a driving force in modern drug discovery. Among the diverse heterocyclic scaffolds, diazaspiro compounds have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. Their unique three-dimensional structures, conformational rigidity, and synthetic tractability make them attractive cores for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the burgeoning field of diazaspiro scaffolds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document delves into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways associated with these remarkable compounds.

Anticancer Activity of Diazaspiro Scaffolds

Several classes of diazaspiro compounds have exhibited potent cytotoxic effects against a range of cancer cell lines. Notably, dispiro-indolinones and 1-oxa-4-azaspiro[4.5]decan-8-ones have shown significant promise.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of representative diazaspiro compounds is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Dispiro-indolinoneCompound 29LNCaP (Prostate)1.2 - 3.5[1]
Dispirooxindole-pyrrolidineCompound 7iA549 (Lung)IC50 at 50 µg/mL
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCompound 7jA549 (Lung)0.17
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCompound 7jMDA-MB-231 (Breast)0.05
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneCompound 7jHeLa (Cervical)0.07
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The diazaspiro compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a sterile MTT solution (final concentration of 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: p53-MDM2 Interaction

Some dispiro-indolinones are being investigated as potential inhibitors of the p53-MDM2 protein-protein interaction.[2] The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is an oncoprotein that negatively regulates p53 by targeting it for degradation. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Cancer Cell + Diazaspiro Inhibitor p53_n p53 MDM2_n MDM2 p53_n->MDM2_n promotes transcription Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis p53_n->Cell Cycle Arrest\nApoptosis MDM2_n->p53_n targets for degradation p53_c p53 MDM2_c MDM2 (overexpressed) Tumor Growth Tumor Growth MDM2_c->p53_c excessive degradation p53_i p53 (stabilized) p53_i->Cell Cycle Arrest\nApoptosis MDM2_i MDM2 Inhibitor Dispiro-indolinone Inhibitor->MDM2_i inhibits

Caption: p53-MDM2 signaling and the effect of inhibitors.

Antimicrobial and Antifungal Activity

Diazaspiro scaffolds have also demonstrated significant potential in combating microbial and fungal infections. Derivatives of 2,8-diazaspiro[4.5]decan-1-one and 1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones are among the promising candidates.

Quantitative Antimicrobial and Antifungal Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
2-Benzyl-2,7-diazaspiro[3.5]nonane BenzothiazinoneCompound B2M. tuberculosis< 0.01
2-Benzyl-2,7-diazaspiro[3.5]nonane BenzothiazinoneCompound B2NTM strains< 0.03125–2.5
2,8-Diazaspiro[4.5]decan-1-one derivativeCompound 5hC. albicansMIC value of 0.07 mmol/L
2,8-Diazaspiro[4.5]decan-1-one derivativeCompound 5kA. flavusMIC value of 0.07 mmol/L
Experimental Protocols

This method is a standardized technique for determining the MIC of antifungal agents.

Procedure:

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.

  • Compound Dilution: The diazaspiro compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to a drug-free control well.

The MABA is a colorimetric assay used for determining the MIC of compounds against Mycobacterium tuberculosis.

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9).

  • Compound Dilution: The diazaspiro compounds are serially diluted in the broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Re-incubation: The plate is incubated for another 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Signaling Pathways

Some diazaspiro derivatives act as chitin synthase inhibitors. Chitin is an essential component of the fungal cell wall. By inhibiting its synthesis, these compounds disrupt cell wall integrity, leading to fungal cell death.

Chitin_Synthase_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Chitin Chitin ChitinSynthase->Chitin CellWall Fungal Cell Wall Chitin->CellWall Lysis Cell Lysis CellWall->Lysis compromised integrity leads to Inhibitor Diazaspiro Inhibitor Inhibitor->ChitinSynthase inhibits

Caption: Inhibition of chitin synthesis in fungi.

Benzothiazinone-containing diazaspiro scaffolds have been shown to target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the mycobacterial cell wall synthesis pathway.[3] DprE1 is involved in the biosynthesis of arabinogalactan, a critical component of the cell wall.

DprE1_Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-β-D-2-keto-erythro-pentose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DprE2->DPA Arabinogalactan Arabinogalactan Synthesis DPA->Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Inhibitor Diazaspiro Benzothiazinone Inhibitor->DprE1 inhibits

Caption: DprE1 inhibition in mycobacterial cell wall synthesis.

Central Nervous System (CNS) Activity

Diazaspiro scaffolds have also been explored for their potential to modulate CNS targets, particularly as antagonists of dopamine receptors.

Quantitative CNS Activity Data

The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are used to measure the affinity and potency of compounds for their target receptors.

Compound ClassSpecific CompoundTargetKi (nM)IC50 (nM)Reference
2,7-Diazaspiro[3.5]nonaneCompound 29D4.4 Receptor1762
Experimental Protocol: Dopamine D4 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Procedure:

  • Membrane Preparation: Membranes from cells expressing the dopamine D4 receptor are prepared.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone) that is known to bind to the D4 receptor, and various concentrations of the unlabeled diazaspiro compound (the competitor).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The ability of the diazaspiro compound to displace the radioligand is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) of the D2-like family. They are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this signaling cascade.

D4_Receptor_Antagonism Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R activates G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CellularResponse Cellular Response cAMP->CellularResponse Antagonist Diazaspiro Antagonist Antagonist->D4R blocks

Caption: Dopamine D4 receptor signaling and antagonism.

Experimental Workflows

Visualizing the logical flow of experiments is crucial for understanding and replicating research findings.

Anticancer Drug Screening Workflow

Anticancer_Screening_Workflow Start Start: Synthesized Diazaspiro Compounds CellCulture Prepare Cancer Cell Lines Start->CellCulture MTT Perform MTT Assay (determine IC50) CellCulture->MTT ActiveCompounds Identify Active Compounds MTT->ActiveCompounds Mechanism Mechanism of Action Studies (e.g., Western Blot for p53/MDM2) ActiveCompounds->Mechanism Active End of Screening End of Screening ActiveCompounds->End of Screening Inactive InVivo In Vivo Studies (Animal Models) Mechanism->InVivo End Lead Compound Identification InVivo->End

Caption: General workflow for anticancer drug screening.

Antimicrobial/Antifungal Susceptibility Testing Workflow

Antimicrobial_Screening_Workflow Start Start: Synthesized Diazaspiro Compounds InoculumPrep Prepare Microbial/ Fungal Inoculum Start->InoculumPrep BrothDilution Perform Broth Microdilution or MABA Assay (determine MIC) InoculumPrep->BrothDilution ActiveCompounds Identify Active Compounds BrothDilution->ActiveCompounds Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) ActiveCompounds->Mechanism Active End of Screening End of Screening ActiveCompounds->End of Screening Inactive Toxicity Cytotoxicity Assays (on mammalian cells) Mechanism->Toxicity End Lead Compound Identification Toxicity->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

Diazaspiro scaffolds represent a versatile and powerful platform for the design and discovery of novel therapeutic agents. Their demonstrated efficacy across diverse biological targets, including cancer cells, microbial pathogens, and CNS receptors, underscores their immense potential. This technical guide has provided a comprehensive overview of the current state of research in this exciting field, highlighting key quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the emergence of new diazaspiro-based drugs with improved efficacy and safety profiles, ultimately benefiting patients worldwide.

References

The Ascendancy of Spirocycles: A Three-Dimensional Approach to Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic and heteroaromatic scaffolds. This paradigm shift, often referred to as "escaping flatland," has propelled spirocyclic compounds to the forefront of modern drug discovery.[1][2][3] Spirocycles, characterized by two rings sharing a single carbon atom, introduce a unique three-dimensional (3D) architecture into molecular design.[1][2] This inherent topographical complexity offers a powerful tool to overcome many of the challenges associated with planar molecules, such as metabolic instability and off-target effects.[1][2][3] This technical guide provides a comprehensive overview of the role of spirocyclic compounds in medicinal chemistry, detailing their advantages, synthesis, and impact on drug design through case studies of key therapeutic targets.

The Spirocyclic Advantage: Reshaping Drug Properties

The incorporation of a spirocyclic moiety into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties. The quaternary carbon at the core of a spirocycle imparts a higher fraction of sp³-hybridized carbons (Fsp³), a parameter increasingly correlated with clinical success.[1][3] This shift towards three-dimensionality leads to several key advantages:

  • Improved Physicochemical Properties: Spirocyclic compounds often exhibit enhanced aqueous solubility, reduced lipophilicity (logP/logD), and improved metabolic stability compared to their planar counterparts.[1][2][4] Azaspirocycles, for instance, have demonstrated higher solubility and metabolic stability than their corresponding piperazine or morpholine analogs.[1][2]

  • Enhanced Target Binding and Selectivity: The rigid framework of a spirocycle can lock a molecule into a specific conformation, optimizing the orientation of key binding motifs for interaction with a biological target. This pre-organization can lead to increased potency and selectivity.[1][2]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, offering opportunities for intellectual property protection and the development of first-in-class therapeutics.

The following diagram illustrates the conceptual advantage of spirocyclic compounds in drug design, moving from 2D to 3D structures to improve target interaction.

G cluster_0 Traditional Drug Design (2D) cluster_1 Spirocyclic Drug Design (3D) Planar_Molecule Planar Aromatic Compound Receptor_2D Receptor Binding Site Planar_Molecule->Receptor_2D Suboptimal Fit (Off-target effects, metabolic liability) Spiro_Molecule Spirocyclic Compound Planar_Molecule->Spiro_Molecule 'Escape from Flatland' Receptor_3D Receptor Binding Site Spiro_Molecule->Receptor_3D Precise 3D Fit (Improved potency, selectivity)

Caption: Conceptual shift from 2D to 3D drug design with spirocycles.

Data Presentation: Quantitative Impact of Spirocyclization

The theoretical advantages of spirocyclic compounds are substantiated by quantitative data from various drug discovery programs. The following tables summarize the comparative physicochemical and pharmacokinetic properties of spirocyclic compounds and their non-spirocyclic analogs.

Table 1: Comparative Physicochemical Properties

Compound PairScaffoldclogPAqueous SolubilitypKaReference
Piperazine vs. 2,6-Diazaspiro[3.3]heptane Piperazine-1.50Freely soluble9.73, 5.35[5]
2,6-Diazaspiro[3.3]heptane-0.51--[5]
Olaparib Analog Piperazine---[6]
2,6-Diazaspiro[3.3]heptaneLower logD-Increased[6]
MCHr1 Antagonist Precursor Morpholine---[3]
AzaspirocycleLower logD--[3]

Table 2: Comparative Pharmacokinetic and In Vitro Properties

CompoundTargetParameterValueReference
Revumenib (SNDX-5613) Menin-KMT2ALog S-5.89[7]
Bioavailability Score0.55[7]
FHD-609 BRD9Half-life (mouse, rat, monkey)16, 20, 17 h[8]
Oral BioavailabilityLow[8]
Plasma Stability (mouse/human)100/100 % remaining @ 2h[9]
Olaparib spiro-analog PARP-1HLM/RH StabilityImproved[6]
GPR119 agonist spiro-analog GPR119HLM/RH StabilityImproved[6]

Case Studies: Spirocycles in Action

The strategic application of spirocyclic scaffolds has led to the development of promising clinical candidates and approved drugs targeting a range of diseases.

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The replacement of the piperazine ring in the approved PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in an analog with improved selectivity for PARP-1 and reduced DNA damage, suggesting a potential for lower cytotoxicity.[2]

Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor DNA_SSB_N Single-Strand Break (SSB) PARP_N PARP DNA_SSB_N->PARP_N activates BER_N Base Excision Repair (BER) PARP_N->BER_N recruits BER_N->DNA_SSB_N repairs Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DNA_DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) (BRCA1/2 functional) DNA_DSB_N->HR_N activates HR_N->DNA_DSB_N repairs HR_N->Cell_Survival_N DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP DNA_SSB_C->PARP_C activates Replication_Fork_Collapse Replication Fork Collapse PARP_C->Replication_Fork_Collapse unrepaired SSB leads to PARPi PARP Inhibitor PARPi->PARP_C inhibits DNA_DSB_C Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB_C causes HR_C Homologous Recombination (HR) (BRCA1/2 deficient) DNA_DSB_C->HR_C cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_C->Cell_Death leads to

Caption: PARP inhibitor mechanism of action.
Menin-MLL Inhibitors in Acute Leukemia

The interaction between menin and the MLL1 fusion protein is a critical driver of acute leukemias with KMT2A gene rearrangements.[7][12] Revumenib (SNDX-5613) is a potent and selective oral inhibitor of the menin-MLL interaction that features a central diazaspiro[3.5]nonane scaffold.[7][13] This spirocyclic core was crucial for optimizing the compound's binding to menin and achieving the desired pharmacological profile.[7]

Signaling Pathway of Menin-MLL Inhibition

The diagram below outlines the role of the menin-MLL complex in leukemogenesis and its inhibition by revumenib.

G cluster_0 Leukemogenesis cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_MLL_Complex Menin-MLL Complex MLL_Fusion->Menin_MLL_Complex Menin Menin Menin->Menin_MLL_Complex Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin_MLL_Complex->Target_Genes Upregulates transcription Leukemic_Transformation Leukemic Transformation Target_Genes->Leukemic_Transformation Drives Revumenib Revumenib Menin_Inhibited Menin Revumenib->Menin_Inhibited Binds to No_Complex No Menin-MLL Complex Formation Menin_Inhibited->No_Complex Prevents interaction with MLL Fusion Target_Genes_Down Target Gene Downregulation No_Complex->Target_Genes_Down Leads to Differentiation Cell Differentiation Target_Genes_Down->Differentiation Promotes

Caption: Menin-MLL inhibition in acute leukemia.
BRD9 Degraders in Sarcoma and Other Cancers

Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in cancers such as synovial sarcoma.[8][9] FHD-609 is a potent and selective heterobifunctional degrader of BRD9 that incorporates a spirocyclic linker.[8][14] This degrader induces the ubiquitination and subsequent proteasomal degradation of BRD9.

Signaling Pathway of BRD9 Degradation

The following diagram illustrates the mechanism of action of a BRD9 degrader like FHD-609.

G cluster_0 BRD9-mediated Oncogenesis cluster_1 Therapeutic Degradation of BRD9 BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Chromatin Chromatin ncBAF->Chromatin Binds to Oncogene_Transcription Oncogene Transcription (e.g., via STAT5, Wnt/β-catenin) Chromatin->Oncogene_Transcription Regulates Tumor_Growth Tumor Growth & Proliferation Oncogene_Transcription->Tumor_Growth Drives FHD_609 FHD-609 (Degrader) BRD9_Bound BRD9 FHD_609->BRD9_Bound Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) FHD_609->E3_Ligase Recruits Ternary_Complex Ternary Complex (BRD9-FHD-609-E3 Ligase) BRD9_Bound->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination BRD9 Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD9 Degradation Proteasome->Degradation Mediates Tumor_Regression Tumor Regression Degradation->Tumor_Regression Leads to

Caption: Mechanism of action of a BRD9 degrader.

Experimental Protocols

The successful application of spirocyclic chemistry in drug discovery relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in the evaluation of spirocyclic compounds.

Synthesis of Spirocyclic Scaffolds

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a general procedure for the synthesis of a key spirocyclic building block.

  • Materials: 1-N-Boc-3-oxoazetidine, tosylmethyl isocyanide (TosMIC), potassium tert-butoxide, methanol, dichloromethane, silica gel for column chromatography.

  • Procedure:

    • To a stirred solution of 1-N-Boc-3-oxoazetidine (1.0 eq) and TosMIC (1.1 eq) in dry methanol at 0 °C, add potassium tert-butoxide (2.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-Boc-2,6-diazaspiro[3.3]heptane.

Workflow for Spirocyclic Scaffold Synthesis

G Start Starting Materials (e.g., Cyclic Ketone) Reaction Spirocyclization Reaction (e.g., with TosMIC) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Spirocyclic Scaffold Purification->Product

Caption: General workflow for spirocyclic scaffold synthesis.
In Vitro ADME Assays

Protocol 2: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Test compound, positive control (e.g., a rapidly metabolized compound), negative control (e.g., a stable compound), human liver microsomes (HLM) or hepatocytes, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with internal standard), 96-well plates, LC-MS/MS system.

  • Procedure:

    • Prepare working solutions of the test and control compounds in phosphate buffer.

    • In a 96-well plate, add the microsomal or hepatocyte suspension.

    • Add the compound working solutions to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system (time = 0).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

    • Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 3: hERG Inhibition Assay

This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity.

  • Materials: Test compound, positive control (e.g., E-4031), vehicle control, mammalian cell line stably expressing the hERG channel (e.g., HEK293), appropriate cell culture media and reagents, patch-clamp electrophysiology setup (manual or automated).

  • Procedure:

    • Culture the hERG-expressing cells according to standard protocols.

    • Establish a whole-cell patch-clamp recording from a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

    • Record the baseline hERG current in the presence of the vehicle control.

    • Apply increasing concentrations of the test compound and record the steady-state hERG current at each concentration.

    • Apply the positive control to confirm the sensitivity of the assay.

    • Calculate the percentage of hERG current inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

Conclusion

Spirocyclic compounds represent a significant evolution in medicinal chemistry, offering a robust strategy to overcome the limitations of traditional planar scaffolds. Their inherent three-dimensionality provides a powerful means to modulate physicochemical and pharmacokinetic properties, leading to drug candidates with improved potency, selectivity, and safety profiles. The successful development of spirocyclic drugs across various therapeutic areas underscores the transformative potential of this approach. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the integration of spirocyclic motifs into drug design will undoubtedly continue to accelerate the discovery of the next generation of innovative medicines.

References

The 2,7-Diazaspiro[4.5]decan-1-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2,7-diazaspiro[4.5]decan-1-one core structure has emerged as a significant scaffold in medicinal chemistry, demonstrating versatile applications in the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of this privileged core, focusing on its derivatives that have shown promise in targeting key proteins involved in inflammatory diseases and cancer.

Introduction to the this compound Scaffold

The this compound is a heterocyclic motif characterized by a spirocyclic system containing a piperidine ring fused to a pyrrolidin-2-one ring. This rigid, three-dimensional structure provides a unique conformational constraint that can be exploited for designing ligands with high affinity and selectivity for their biological targets. The presence of two nitrogen atoms at positions 2 and 7 offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Therapeutic Applications and Biological Targets

Derivatives of the this compound core have been investigated for their potential in treating various diseases, primarily by targeting protein kinases. The subsequent sections will delve into specific examples of these derivatives and their biological activities.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Necroptosis, a form of programmed necrosis, is implicated in the pathogenesis of various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of this pathway, making it an attractive therapeutic target.[1][2]

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1][2] Through a virtual screening and subsequent structural optimization, compound 41 emerged as a lead candidate with significant inhibitory activity against RIPK1.[1][2]

CompoundTargetIC50 (nM)Cell-Based Assay
Compound 41RIPK192Significant anti-necroptotic effect in U937 cells

RIPK1 Kinase Assay (Biochemical)

A typical in vitro kinase assay to determine the IC50 values of the compounds would involve the following steps:

  • Recombinant human RIPK1 kinase is incubated with the test compound at varying concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a peptide substrate).

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or mass spectrometry.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Necroptosis Assay

To assess the anti-necroptotic effect of the compounds in a cellular context, a U937 cell model can be utilized:

  • Human monocytic U937 cells are seeded in a multi-well plate.

  • The cells are pre-treated with the test compound at various concentrations.

  • Necroptosis is induced by stimulating the cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Cell viability is measured after a specific incubation time using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • The ability of the compound to protect the cells from necroptosis is quantified and expressed as a percentage of the control.

RIPK1_Pathway TNFR TNFR TRADD TRADD TNFR->TRADD TNF-α RIPK1 RIPK1 TRADD->RIPK1 ComplexI Complex I RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome ComplexI->RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Pore Pore Formation Cell Death MLKL->Pore Necrosome->MLKL Oligomerization Inhibitor This compound Derivative (e.g., Cpd 41) Inhibitor->RIPK1 Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition by this compound derivatives.

Dual Inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, which is central to the immune response. Dysregulation of the JAK-STAT pathway is associated with various inflammatory and autoimmune diseases.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1.[3][4] Compound 48 from this series demonstrated excellent potency for both kinases and exhibited superior anti-inflammatory efficacy compared to tofacitinib in a model of acute ulcerative colitis.[3]

CompoundTargetIC50 (nM)Selectivity vs JAK2
Compound 48TYK26>23-fold
JAK137

In Vitro Kinase Inhibition Assay (Lanthascreen)

The inhibitory activity of the compounds against TYK2 and JAK1 can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Lanthascreen™ Eu Kinase Binding Assay:

  • The test compound is serially diluted and incubated with the respective kinase (TYK2 or JAK1), a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase tracer.

  • The binding of the tracer to the kinase results in a high TR-FRET signal.

  • The test compound competes with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.

  • The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Model of Acute Ulcerative Colitis

The anti-inflammatory efficacy of the compounds can be evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice:

  • Colitis is induced in mice by administering DSS in their drinking water for a specific period.

  • The mice are treated orally with the test compound or a vehicle control daily.

  • Disease activity is monitored by recording body weight, stool consistency, and the presence of blood in the feces.

  • At the end of the study, the colons are collected, and their length is measured. Histological analysis is performed to assess the extent of inflammation and tissue damage.

  • The efficacy of the compound is determined by its ability to ameliorate the clinical and histological signs of colitis.

JAK_STAT_Pathway CytokineR Cytokine Receptor JAK1 JAK1 CytokineR->JAK1 Cytokine TYK2 TYK2 CytokineR->TYK2 STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor This compound Derivative (e.g., Cpd 48) Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

Caption: The JAK-STAT signaling pathway and its dual inhibition by a this compound derivative.

Synthesis of the this compound Core

While specific synthetic routes for the aforementioned derivatives are detailed in their respective publications, a general approach to the diazaspiro[4.5]decane scaffold has been described. One-step synthesis methods involving palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides have been reported to afford diazaspiro[4.5]decane structures with exocyclic double bonds.[5] These intermediates can then be further modified to generate the desired this compound core and its derivatives.

Synthesis_Workflow Start Starting Materials (yne-en-ynes, aryl halides) Reaction Palladium-Catalyzed Domino Reaction Start->Reaction Intermediate Diazaspiro[4.5]decane (with exocyclic double bond) Reaction->Intermediate Modification Further Chemical Modifications Intermediate->Modification Final This compound Core/Derivatives Modification->Final

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Diazaspiro[4.5]decan-1-one and its derivatives are important scaffolds in medicinal chemistry, serving as key building blocks for the synthesis of novel therapeutic agents. The rigid spirocyclic core imparts unique three-dimensional structural features that can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic properties. This document provides a detailed, albeit hypothetical, protocol for the multi-step synthesis of this compound hydrochloride, based on established synthetic strategies for analogous heterocyclic compounds. The protocol is designed to be a practical guide for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The proposed synthesis commences with commercially available 1-Boc-4-piperidone and proceeds through a four-step sequence involving a Knoevenagel condensation, Michael addition, reductive cyclization, and final deprotection to yield the target hydrochloride salt.

G A 1-Boc-4-piperidone B tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate A->B Knoevenagel Condensation C tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate B->C Michael Addition D tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate C->D Reductive Cyclization E This compound hydrochloride D->E Boc Deprotection & Salt Formation

Figure 1: Proposed synthetic pathway for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate

This step involves a Knoevenagel condensation between 1-Boc-4-piperidone and ethyl cyanoacetate.

  • Materials:

    • 1-Boc-4-piperidone

    • Ethyl cyanoacetate

    • Piperidine (catalyst)

    • Acetic acid (catalyst)

    • Toluene

    • Magnesium sulfate (MgSO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-Boc-4-piperidone (1.0 eq), ethyl cyanoacetate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate

This step involves the reduction of the double bond of the product from Step 1 via a Michael addition.

  • Materials:

    • tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate

    • Sodium borohydride (NaBH₄)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically used in the next step without further purification.

Step 3: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

This step involves the reductive cyclization of the cyano-ester intermediate to form the spirocyclic lactam.

  • Materials:

    • tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate

    • Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Ammonia (optional, may be present in the solvent)

  • Procedure:

    • In a hydrogenation vessel, dissolve the crude product from Step 2 in ethanol (or methanol, which may be saturated with ammonia).

    • Add a catalytic amount of Raney Nickel (as a slurry in water) or 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and shake or stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude spirocycle.

    • Purify by flash column chromatography if necessary.

Step 4: Synthesis of this compound hydrochloride

The final step is the removal of the Boc protecting group and formation of the hydrochloride salt.

  • Materials:

    • tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

    • Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or ethereal HCl)

    • Diethyl ether (Et₂O) or Methanol (MeOH)

  • Procedure:

    • Dissolve the Boc-protected spirocycle from Step 3 in a minimal amount of a suitable solvent like methanol or dichloromethane.

    • Add a solution of HCl in dioxane (or another suitable solvent) (excess, e.g., 3-5 eq) at 0 °C.

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the hydrochloride salt may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

    • The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, this compound hydrochloride.

Data Presentation

The following table summarizes the expected data for the key compounds in the synthetic sequence. Note that these are representative values as the synthesis is proposed.

CompoundStepMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Physical State
tert-butyl 4-(2-cyano-2-ethoxycarbonylvinyl)piperidine-1-carboxylate1C₁₆H₂₄N₂O₄308.3785-95Yellowish Oil
tert-butyl 4-(2-cyano-2-ethoxycarbonylethyl)piperidine-1-carboxylate2C₁₆H₂₆N₂O₄310.3990-98Colorless Oil
tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate3C₁₃H₂₂N₂O₃254.3370-85White Solid
This compound hydrochloride4C₈H₁₅ClN₂O190.6795-100White Solid

Workflow and Logic Diagrams

Experimental Workflow for Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis of the target compound.

G cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis A Assemble Glassware (Dean-Stark for Step 1) B Weigh Reagents & Solvents A->B C Step 1: Knoevenagel Condensation (Reflux in Toluene) B->C D Workup & Chromatography C->D E Step 2: Michael Addition (NaBH4 Reduction) D->E F Workup E->F G Step 3: Reductive Cyclization (Hydrogenation) F->G H Filtration & Concentration G->H I Step 4: Deprotection (HCl in Dioxane) H->I J Precipitation/Trituration & Filtration I->J K Characterization (NMR, MS, IR) J->K

Figure 2: General laboratory workflow for the synthesis and analysis.

Signaling Pathway Application Context

Derivatives of diazaspiro[4.5]decan-1-one have been investigated as inhibitors of various protein kinases, which are crucial nodes in cellular signaling pathways. For instance, such scaffolds could potentially inhibit a hypothetical "Kinase X" involved in a pro-inflammatory signaling cascade.

G receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x tf Transcription Factor kinase_x->tf Phosphorylation gene Pro-inflammatory Genes tf->gene response Inflammatory Response gene->response inhibitor This compound Derivative inhibitor->kinase_x

Figure 3: Hypothetical inhibition of a pro-inflammatory signaling pathway.

Disclaimer: The synthetic protocol detailed herein is a proposed route based on established chemical principles and has not been experimentally validated from a specific literature source. Researchers should conduct their own literature searches and exercise appropriate caution and optimization when attempting this synthesis. All laboratory work should be performed with appropriate safety measures in place.

Application Notes and Protocols: Multi-Step Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the multi-step synthesis of 2,7-Diazaspiro[4.5]decan-1-one derivatives. This class of spirocyclic compounds is of significant interest in medicinal chemistry due to the structural motifs present in various biologically active molecules. The protocols outlined below are based on established synthetic strategies for analogous diazaspiro[4.5]decan-one scaffolds and are intended to serve as a comprehensive guide for researchers.

Introduction

Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are privileged structures in drug discovery. The rigid, three-dimensional nature of the this compound core offers a unique framework for the development of novel therapeutic agents. Analogous structures, such as the 2,8-diazaspiro[4.5]decan-1-one derivatives, have shown potent inhibitory activity against key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases.[1][2] The synthesis of these complex molecules typically involves a multi-step sequence, including key reactions such as reductive amination and intramolecular cyclization.

Proposed Synthetic Pathway

The proposed multi-step synthesis of this compound derivatives commences with commercially available starting materials and proceeds through a reductive amination followed by an intramolecular cyclization. A key intermediate is formed by the reaction of a protected 4-aminopiperidine derivative with a suitable carbonyl compound, which then undergoes cyclization to form the desired spirocyclic lactam.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Functionalization (Optional) A N-Boc-4-aminopiperidine C Intermediate Imine A->C Condensation B Ethyl 2-formylpropanoate B->C D Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)propanoate C->D Reduction (e.g., NaBH(OAc)3) E Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)propanoate F tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate D->F Intermediate Product E->F Heat or Base Catalysis G tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate H This compound F->H Protected Product G->H Acidic Conditions (e.g., TFA or HCl) I This compound K 7-Substituted-2,7-diazaspiro[4.5]decan-1-one Derivative H->K Core Scaffold I->K J R-X (e.g., Benzyl bromide) J->K Alkylation or Acylation

Caption: Proposed multi-step synthetic workflow for this compound derivatives.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound derivatives. These protocols are based on established methodologies for the synthesis of analogous compounds.[3]

Step 1: Synthesis of Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)propanoate

This step involves the reductive amination of N-Boc-4-aminopiperidine with ethyl 2-formylpropanoate. Reductive amination is a versatile method for forming carbon-nitrogen bonds.[4][5]

Materials:

  • N-Boc-4-aminopiperidine

  • Ethyl 2-formylpropanoate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere, add ethyl 2-formylpropanoate (1.1 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

This step involves the intramolecular cyclization of the amino ester intermediate to form the spirocyclic lactam.

Materials:

  • Ethyl 2-(((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)methyl)propanoate

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-TsOH to the solution.

  • Heat the mixture to reflux and continue heating for 12-24 hours, with azeotropic removal of ethanol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the protected spiro-lactam.

Step 3: Synthesis of this compound (Deprotection)

This step involves the removal of the Boc protecting group to yield the core spirocyclic scaffold.

Materials:

  • tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected spiro-lactam from Step 2 (1.0 eq) in DCM.

  • Add TFA (10-20 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting TFA salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Step 4: N-Functionalization of the Spirocyclic Scaffold

The secondary amine of the this compound core can be further functionalized to generate a library of derivatives.

Materials:

  • This compound

  • Alkyl or aryl halide (e.g., benzyl bromide)

  • Base (e.g., triethylamine or potassium carbonate)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and a base (2.0 eq) in an appropriate solvent, add the desired electrophile (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final derivative.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of analogous diazaspiro[4.5]decan-one derivatives based on published literature.[3] Actual yields for the 2,7-isomer may vary.

CompoundStepReported Yield (%)
(S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamideAcylation30
(S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamideAcylation35
(S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamideAcylation38

Potential Biological Signaling Pathway

Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of the TYK2/JAK1 signaling pathway, which plays a crucial role in inflammatory responses.[1][6] It is plausible that this compound derivatives could also modulate this or similar kinase-mediated pathways.

G cluster_pathway Potential TYK2/JAK1 Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor This compound Derivative Inhibitor->TYK2 Inhibitor->JAK1

Caption: Potential inhibition of the TYK2/JAK1 signaling pathway by this compound derivatives.

Conclusion

The multi-step synthesis of this compound derivatives represents a viable route to novel chemical entities with potential therapeutic applications. The protocols provided herein, based on established chemical transformations, offer a solid foundation for the synthesis and exploration of this promising class of spirocyclic compounds. Further optimization of reaction conditions and exploration of diverse N-functionalization will be crucial for developing potent and selective modulators of biological pathways.

References

Application Notes and Protocols: 2,7-Diazaspiro[4.5]decan-1-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-diazaspiro[4.5]decan-1-one scaffold is a rigid, three-dimensional structure that has emerged as a promising framework in medicinal chemistry for the development of novel kinase inhibitors. Its unique conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity. While literature specifically detailing the this compound isomer as a kinase inhibitor scaffold is limited, extensive research has been conducted on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer. This document will focus on the application of the 2,8-diazaspiro[4.5]decan-1-one scaffold as a kinase inhibitor, providing detailed application notes, quantitative data, and experimental protocols. The principles and methodologies described herein can serve as a valuable guide for the investigation of the this compound scaffold.

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one core have shown significant inhibitory activity against key kinases involved in inflammatory and cell death pathways, including Tyrosine Kinase 2 (TYK2), Janus Kinase 1 (JAK1), and Receptor-Interacting Protein Kinase 1 (RIPK1). These kinases are critical nodes in signaling pathways implicated in a range of diseases, from autoimmune disorders to neurodegenerative conditions.

Data Presentation

The following tables summarize the quantitative data for representative 2,8-diazaspiro[4.5]decan-1-one derivatives as kinase inhibitors.

Table 1: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against TYK2 and JAK Kinases

Compound IDTarget KinaseIC50 (nM)Selectivity vs. JAK2Reference
Compound 48 TYK26>23-fold[1][2][3][4]
JAK137[1][2][3][4]

Table 2: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 Kinase

Compound IDTarget KinaseIC50 (nM)Reference
Compound 41 RIPK192[5][6][7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by 2,8-diazaspiro[4.5]decan-1-one derivatives.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT p-STAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Cmpd 48) Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition

TYK2/JAK1 Signaling Pathway Inhibition

RIPK1_Signaling_Pathway cluster_necrosome Ligand Ligand (e.g., TNFα) Receptor Receptor (e.g., TNFR1) Ligand->Receptor ComplexI Complex I Receptor->ComplexI Recruitment RIPK1 RIPK1 ComplexI->RIPK1 Activation ComplexII Complex II (Necrosome) RIPK1->ComplexII Forms RIPK3 RIPK3 ComplexII->RIPK3 with MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerization & Membrane Pore Formation Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Cmpd 41) Inhibitor->RIPK1 Inhibition

RIPK1 Signaling Pathway Inhibition
Experimental Workflow

Kinase_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Start->PrepareReagents PrepareInhibitor Prepare Serial Dilution of This compound Derivative Start->PrepareInhibitor DispenseInhibitor Dispense Inhibitor and Controls into Assay Plate PrepareReagents->DispenseInhibitor PrepareInhibitor->DispenseInhibitor AddKinase Add Kinase to Wells DispenseInhibitor->AddKinase Incubate1 Pre-incubate Kinase and Inhibitor AddKinase->Incubate1 InitiateReaction Initiate Reaction by Adding Substrate/ATP Mix Incubate1->InitiateReaction Incubate2 Incubate at Room Temperature InitiateReaction->Incubate2 StopReaction Stop Reaction (optional) Incubate2->StopReaction DetectSignal Detect Signal (e.g., Luminescence, Fluorescence) StopReaction->DetectSignal AnalyzeData Analyze Data: - Plot Dose-Response Curve - Calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

General Kinase Inhibition Assay Workflow

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for 2,8-diazaspiro[4.5]decan-1-one derivatives. These can be adapted for the evaluation of this compound analogs.

Protocol 1: In Vitro TYK2/JAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed to measure the inhibitory activity of test compounds against TYK2 and JAK1 kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human TYK2 or JAK1 enzyme

  • Suitable peptide substrate (e.g., IRS-1tide for TYK2)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay (HTRF® Format)

This protocol measures the inhibitory activity of test compounds against RIPK1 by detecting the phosphorylation of a biotinylated substrate using Homogeneous Time-Resolved Fluorescence (HTRF®).

Materials:

  • Recombinant human RIPK1 enzyme

  • Biotinylated peptide substrate (e.g., TK Substrate-biotin)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • This compound test compounds

  • HTRF® KinEASE®-TK Kit (Cisbio) containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin

  • HTRF® Detection Buffer

  • Low-volume 384-well white assay plates

  • Multichannel pipettes

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute in Kinase Buffer.

  • Assay Plate Setup: Add 2 µL of the diluted test compound or vehicle to the wells of the assay plate.

  • Kinase Reaction:

    • Add 4 µL of a solution containing RIPK1 enzyme and biotinylated substrate in Kinase Buffer to each well.

    • Initiate the reaction by adding 4 µL of ATP solution in Kinase Buffer.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of HTRF® detection mix (containing Eu³⁺-cryptate antibody and streptavidin-XL665 in HTRF® Detection Buffer) to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader (emission at 665 nm and 620 nm, excitation at 320 nm).

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.

Protocol 3: Cell-Based Necroptosis Inhibition Assay

This protocol assesses the ability of test compounds to inhibit necroptosis, a form of programmed cell death mediated by RIPK1, in a cellular context.

Materials:

  • U937 human monocytic cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-fmk (a pan-caspase inhibitor)

  • This compound test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white assay plates

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer

Procedure:

  • Cell Seeding: Seed U937 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add the diluted compounds to the respective wells.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells.

    • Include control wells with cells only, cells with TNF-α/z-VAD-fmk only, and cells with compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control (100% viability) and the TNF-α/z-VAD-fmk-treated control (0% viability).

    • Calculate the percent inhibition of necroptosis for each compound concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a versatile and potent core for the development of inhibitors against clinically relevant kinases such as TYK2/JAK1 and RIPK1. The data and protocols presented here provide a comprehensive resource for researchers interested in exploring this scaffold and its isomers, including the this compound variant, for the discovery of novel kinase inhibitors. The inherent three-dimensionality and synthetic tractability of this spirocyclic system offer significant opportunities for the fine-tuning of potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.

References

Applications of 2,7-Diazaspiro[4.5]decan-1-one in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.5]decan-1-one scaffold and its isomers have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of diseases. This heterocyclic motif provides a rigid three-dimensional framework that can be strategically functionalized to achieve high potency and selectivity for various biological targets. This document provides an overview of the key applications of this compound derivatives in drug discovery, with a focus on their roles as kinase inhibitors and modulators of mitochondrial function. Detailed application notes, experimental protocols, and quantitative data are presented to guide researchers in this promising area.

I. Application as RIPK1 Kinase Inhibitors for Inflammatory Diseases

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of necroptosis, a form of programmed cell death that plays a significant role in various inflammatory conditions.[1][2] The inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these diseases.[1][2] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors.[1][3]

A notable example is compound 41 , which demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM.[1][2] This compound also showed a significant anti-necroptotic effect in a cellular model.[1][2] The discovery of this class of inhibitors was initiated through a virtual screening workflow that identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound, which was subsequently optimized to the 2,8-diazaspiro[4.5]decan-1-one scaffold.[1][2]

Quantitative Data: RIPK1 Inhibition
CompoundTargetIC50 (nM)Cell-Based AssayReference
41 RIPK192Significant anti-necroptotic effect in U937 cells[1][2]

Signaling Pathway: RIPK1-Mediated Necroptosis

RIPK1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Compound 41) Inhibitor->RIPK1 Inhibits

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.

Experimental Protocols

1. General Protocol for RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Materials:

    • Purified recombinant RIPK1 enzyme

    • Myelin basic protein (MBP) as a substrate

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compound (2,8-diazaspiro[4.5]decan-1-one derivative)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a reaction well, combine the purified RIPK1 enzyme, MBP substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

2. Cellular Necroptosis Inhibition Assay

This assay assesses the ability of the test compound to protect cells from induced necroptosis.

  • Materials:

    • U937 cells (or other suitable cell line)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • TNFα (Tumor Necrosis Factor-alpha)

    • z-VAD-FMK (a pan-caspase inhibitor to ensure necroptosis)

    • Test compound

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed U937 cells in a 96-well plate.

    • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Induce necroptosis by adding TNFα and z-VAD-FMK to the cell culture.

    • Incubate the cells for 24-48 hours.

    • Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

    • Calculate the percentage of cell survival relative to control wells and determine the EC50 of the compound.

II. Application as Dual TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are crucial for the signaling of various cytokines involved in inflammatory and autoimmune diseases, such as inflammatory bowel disease (IBD).[3][4] Selective dual inhibition of TYK2 and JAK1 is a promising therapeutic strategy.[3][4] A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual TYK2/JAK1 inhibitors.[3][4]

Compound 48 from this series demonstrated excellent potency for both TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively.[3][4] It also exhibited over 23-fold selectivity against JAK2, which is important for minimizing potential side effects.[3][4] In a mouse model of acute ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than the approved JAK inhibitor tofacitinib.[3][4]

Quantitative Data: TYK2/JAK1 Inhibition
CompoundTargetIC50 (nM)Selectivity vs. JAK2In Vivo EfficacyReference
48 TYK26>23-foldMore potent than tofacitinib in a mouse model of acute ulcerative colitis[3][4]
JAK137

Signaling Pathway: TYK2/JAK1-Mediated Cytokine Signaling

TYK2_JAK1_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Translocates to nucleus Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative (e.g., Compound 48) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: TYK2/JAK1 signaling pathway and its dual inhibition.

Experimental Protocols

1. General Protocol for TYK2/JAK1 Kinase Inhibition Assay

  • Materials:

    • Purified recombinant TYK2 and JAK1 enzymes

    • Suitable peptide substrate

    • ATP

    • Kinase assay buffer

    • Test compound (2,8-diazaspiro[4.5]decan-1-one derivative)

    • Detection reagent (e.g., ADP-Glo™ or similar)

  • Procedure:

    • Follow a similar procedure as the RIPK1 kinase inhibition assay, performing separate assays for TYK2 and JAK1.

    • Determine the IC50 values for each kinase to assess potency and selectivity.

2. Cellular Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

  • Materials:

    • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

    • Cytokines to stimulate specific pathways (e.g., IL-12 for TYK2/JAK2, IFN-α for TYK2/JAK1)

    • Test compound

    • Fixation and permeabilization buffers

    • Fluorescently labeled antibodies against phosphorylated STAT proteins (e.g., pSTAT3, pSTAT4)

    • Flow cytometer

  • Procedure:

    • Pre-incubate whole blood or PBMCs with the test compound at various concentrations.

    • Stimulate the cells with the appropriate cytokine.

    • Fix and permeabilize the cells.

    • Stain the cells with fluorescently labeled anti-pSTAT antibodies.

    • Analyze the level of STAT phosphorylation in specific cell populations (e.g., T cells, B cells) using a flow cytometer.

    • Determine the IC50 of the compound for inhibiting cytokine-induced STAT phosphorylation.

III. Application as Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. Inhibition of the mPTP is a therapeutic target for conditions like ischemia-reperfusion injury. A series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and identified as novel mPTP inhibitors.

Experimental Workflow: mPTP Inhibition Assay

mPTP_Workflow Start Isolate Mitochondria Load Load with Calcein-AM Start->Load Quench Add CoCl₂ to quench extramitochondrial calcein Load->Quench Treat Treat with 2,7-Diazaspiro derivative Quench->Treat Induce Induce mPTP opening (e.g., with Ca²⁺) Treat->Induce Measure Measure decrease in mitochondrial fluorescence Induce->Measure Analyze Analyze data to determine % inhibition Measure->Analyze

Caption: Experimental workflow for assessing mPTP inhibition.

Experimental Protocol: Calcein-AM/Cobalt Chloride mPTP Assay

This assay measures mPTP opening by monitoring the quenching of mitochondrial calcein fluorescence upon pore opening and entry of cobalt.

  • Materials:

    • Isolated mitochondria or intact cells

    • Calcein-AM

    • Cobalt chloride (CoCl₂)

    • Agent to induce mPTP opening (e.g., calcium chloride, ionomycin)

    • Test compound

    • Fluorescence plate reader or microscope

  • Procedure:

    • Load isolated mitochondria or cells with Calcein-AM. The acetoxymethyl (AM) ester allows the molecule to cross membranes, and intracellular esterases cleave it to the fluorescent calcein, which is retained in the cytoplasm and mitochondria.

    • Add CoCl₂ to the medium. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot cross the intact inner mitochondrial membrane.

    • Pre-incubate the mitochondria/cells with the test compound.

    • Induce mPTP opening.

    • Upon mPTP opening, CoCl₂ enters the mitochondrial matrix and quenches the calcein fluorescence.

    • Monitor the decrease in mitochondrial fluorescence over time.

    • The rate of fluorescence decrease is proportional to the extent of mPTP opening. A slower decrease in the presence of the test compound indicates inhibition.

IV. Synthesis of this compound Scaffolds

The synthesis of the this compound core is a key step in developing these promising drug candidates. While various synthetic routes exist, a common approach involves the construction of the piperidine and pyrrolidinone rings in a sequential manner.

General Synthetic Scheme

A general retrosynthetic analysis suggests that the spirocyclic core can be constructed from a suitably substituted piperidine derivative. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a related spirohydantoin, proceeds via a three-step synthesis with an overall yield of 60%.[5] The key steps include a Strecker reaction to form an α-amino nitrile, followed by reaction with potassium cyanate and subsequent cyclization.[5]

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature for specific experimental details and optimize conditions for their specific applications. Safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for N-Arylation of 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,7-diazaspiro[4.5]decan-1-one scaffold is a valuable structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The functionalization of this scaffold, particularly through N-arylation, allows for the exploration of chemical space and the development of novel drug candidates. This document provides detailed protocols and application notes for the N-arylation of this compound, focusing on two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation (Goldberg reaction).

The N-arylation of this compound can theoretically occur at two positions: the secondary amine (N7) and the amide nitrogen (N2). The choice of catalytic system and reaction conditions can influence the regioselectivity of this transformation. Generally, the secondary amine is more nucleophilic and less sterically hindered than the amide nitrogen, suggesting that N7-arylation is the more probable outcome under many conditions.

Key N-Arylation Methodologies

Two primary catalytic systems are employed for the N-arylation of amine and amide functionalities:

  • Palladium-Catalyzed Buchwald-Hartwig Amination : This is a versatile and widely used method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an amine or amide with an aryl halide or triflate. The reaction typically employs a palladium precursor and a phosphine ligand.[1][2][3][4][5][6]

  • Copper-Catalyzed Ullmann Condensation (Goldberg Reaction) : This classical method, particularly the Goldberg variation for amides, utilizes a copper catalyst for the N-arylation of amines and amides.[7][8][9][10] Modern protocols often use copper(I) salts in the presence of a ligand, such as a diamine, and can be a cost-effective alternative to palladium-catalyzed methods.[9][11]

Data Presentation: Comparison of N-Arylation Protocols

The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of substrates similar to this compound. Please note that these are representative conditions and may require optimization for the specific substrate.

ParameterBuchwald-Hartwig AminationUllmann Condensation (Goldberg Reaction)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, CuO
Ligand Xantphos, RuPhos, BINAP, DavePhos1,10-Phenanthroline, N,N'-Dimethylethylenediamine
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature 80-120 °C110-180 °C
Reaction Time 12-24 hours24-48 hours
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfAr-I, Ar-Br
Typical Yields 70-95%60-85%

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is designed for the selective N-arylation at the more nucleophilic secondary amine (N7) of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,7-diazaspiro[4.5]decan-1-one.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides an alternative method for the N-arylation of this compound, which may offer different regioselectivity or be more suitable for certain aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-2,7-diazaspiro[4.5]decan-1-one.

Visualizations

Buchwald_Hartwig_Workflow Reactants This compound + Aryl Halide ReactionSetup Combine in Toluene under Inert Atmosphere Reactants->ReactionSetup CatalystSystem Pd(OAc)₂ + Xantphos + NaOt-Bu CatalystSystem->ReactionSetup Heating Heat at 100 °C (12-24h) ReactionSetup->Heating Workup Cool, Dilute with EtOAc, Filter through Celite Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2,7-diazaspiro[4.5]decan-1-one Purification->Product

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow Reactants This compound + Aryl Halide ReactionSetup Combine in DMF under Inert Atmosphere Reactants->ReactionSetup CatalystSystem CuI + 1,10-Phenanthroline + K₂CO₃ CatalystSystem->ReactionSetup Heating Heat at 130 °C (24-48h) ReactionSetup->Heating Workup Aqueous Workup, Extraction with EtOAc Heating->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-2,7-diazaspiro[4.5]decan-1-one Purification->Product

Caption: Workflow for the Ullmann Condensation N-arylation.

Catalytic_Cycles_Comparison cluster_buchwald Buchwald-Hartwig Cycle cluster_ullmann Ullmann Condensation Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(Amine)L₂]⁺X⁻ OxAdd->AmineCoord Amine Coordination + Base ReductElim Ar-Amine AmineCoord->ReductElim Reductive Elimination ReductElim->Pd0 Product Release CuI Cu(I)X CuAmide Cu(I)-Amide CuI->CuAmide Amide Coordination + Base OxAddCu Ar-Cu(III)(Amide)X CuAmide->OxAddCu Oxidative Addition (Ar-X) ReductElimCu Ar-Amine OxAddCu->ReductElimCu Reductive Elimination ReductElimCu->CuI Product Release

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols: 2,8-Diazaspiro[4.5]decan-1-one Derivatives for RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including apoptosis and necroptosis. Its pivotal role in these processes makes it a compelling therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of 2,8-diazaspiro[4.5]decan-1-one derivatives, a novel class of potent RIPK1 inhibitors.

Note: Initial research indicates the primary scaffold of interest for RIPK1 inhibition is the 2,8-diazaspiro[4.5]decan-1-one core, rather than the 2,7-isomer. These notes are based on the available scientific literature for the 2,8-diazaspiro derivatives.

Signaling Pathways Involving RIPK1

RIPK1 is a key signaling node that integrates signals from various receptors to control cell fate. Its kinase activity is crucial for the induction of necroptosis, a form of programmed necrosis. The following diagrams illustrate the central role of RIPK1 in key signaling cascades.

Caption: TNFα-induced RIPK1 signaling pathway.

Caption: TLR-mediated RIPK1 signaling pathway.

Quantitative Data and Structure-Activity Relationship (SAR)

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their inhibitory activity against RIPK1.[1] The lead compound, compound 41 , demonstrated potent inhibition of RIPK1 kinase activity.

Table 1: In Vitro Activity of Lead Compound 41

CompoundRIPK1 IC₅₀ (nM)Cell-based Necroptosis Inhibition (U937 cells)
41 92Significant

Structure-Activity Relationship (Qualitative Summary)

Through systematic structural modifications of an initial hit compound, key structural features essential for potent RIPK1 inhibition were identified.[1] The optimization process led to the discovery of compound 41, which exhibits significant inhibitory activity.[1] Further exploration of the SAR could lead to the development of even more potent and selective inhibitors.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro RIPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is designed to measure the kinase activity of RIPK1 by quantifying the amount of ADP produced in the enzymatic reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A 1. Prepare Reagents: - RIPK1 Enzyme - Kinase Buffer - ATP Solution - Substrate (e.g., MBP) - Test Compound Dilutions B 2. Add RIPK1 and Test Compound to 384-well plate A->B C 3. Incubate to allow compound binding B->C D 4. Initiate reaction by adding ATP and Substrate C->D E 5. Incubate at room temperature (e.g., 60 min) D->E F 6. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP E->F G 7. Incubate F->G H 8. Add Kinase Detection Reagent to convert ADP to ATP, then to light G->H I 9. Incubate H->I J 10. Measure Luminescence I->J

References

Application Notes and Protocols for the Development of TYK2/JAK1 Inhibitors from 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT signaling pathway is a hallmark of numerous autoimmune and inflammatory diseases.[2][3] Consequently, targeting specific JAK isoforms has emerged as a promising therapeutic strategy.[4] Selective inhibition of TYK2 and JAK1 is of particular interest as it may offer a potent anti-inflammatory effect while minimizing the side effects associated with broader JAK inhibition.[5][6] The 2,7-diazaspiro[4.5]decan-1-one scaffold has been identified as a promising starting point for the development of potent and selective dual TYK2/JAK1 inhibitors.

This document provides detailed application notes and protocols for the development and characterization of TYK2/JAK1 inhibitors derived from the this compound chemical scaffold. It is intended to guide researchers through the key stages of inhibitor development, from initial screening to in vivo efficacy studies.

Signaling Pathways and Experimental Workflow

The development of novel TYK2/JAK1 inhibitors from a this compound scaffold involves a multi-step process. This workflow begins with the chemical synthesis of a library of derivatives, followed by a cascade of in vitro and in vivo assays to identify and characterize lead compounds with the desired potency, selectivity, and pharmacological properties.

TYK2_JAK1_Signaling_Pathway TYK2/JAK1 Signaling Pathway cluster_receptor Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine->Cytokine_Receptor Binds STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerized_pSTAT Dimerized pSTAT pSTAT->Dimerized_pSTAT Dimerizes Gene_Expression Gene Expression (Inflammation, Immune Response) Dimerized_pSTAT->Gene_Expression Translocates to Nucleus & Regulates Inhibitor This compound Inhibitor Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits Inhibitor_Development_Workflow Inhibitor Development Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis In_Vitro_Screening In Vitro Screening: TYK2/JAK1 Kinase Assays Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Optimization Cellular_Assays Cellular Assays: p-STAT Inhibition SAR_Analysis->Cellular_Assays Selectivity_Profiling Selectivity Profiling: (JAK2, JAK3, etc.) Cellular_Assays->Selectivity_Profiling PK_Studies In Vivo Pharmacokinetic (PK) Studies Selectivity_Profiling->PK_Studies Efficacy_Studies In Vivo Efficacy Studies: (e.g., Colitis Models) PK_Studies->Efficacy_Studies Lead_Compound Lead Compound Identification Efficacy_Studies->Lead_Compound

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and preclinical evaluation of novel antifungal agents. The protocols outlined below cover the chemical synthesis of a candidate compound series, in vitro susceptibility and cytotoxicity testing, and in vivo efficacy assessment.

Rationale and Strategy

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal therapies.[1][2] This protocol focuses on the synthesis of novel triazole-based compounds, a class of molecules known for their potent antifungal activity.[3][4] The strategy involves modifying a known antifungal scaffold to enhance efficacy against resistant pathogens and to explore novel structure-activity relationships (SAR).[3][5] The experimental workflow will progress from broad in vitro screening to more focused in vivo studies for the most promising candidates.

Experimental Workflow

The overall experimental procedure for the discovery and preclinical development of novel antifungal agents is depicted in the workflow diagram below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Candidate Selection start Design of Novel Triazole Analogs synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mic_screening Primary Antifungal Screening (MIC) characterization->mic_screening mfc_determination Fungicidal Activity (MFC) mic_screening->mfc_determination cytotoxicity Cytotoxicity Assays mic_screening->cytotoxicity animal_model Mouse Model of Systemic Candidiasis mic_screening->animal_model Promising Candidates sar_analysis Structure-Activity Relationship (SAR) Analysis mfc_determination->sar_analysis cytotoxicity->sar_analysis efficacy_study Efficacy Study (Survival & Fungal Burden) animal_model->efficacy_study efficacy_study->sar_analysis lead_selection Lead Candidate Selection sar_analysis->lead_selection

Caption: High-level experimental workflow for antifungal drug discovery.

Chemical Synthesis Protocol: Novel Triazole Analogs

This protocol describes the synthesis of a hypothetical series of novel 1,2,4-triazole derivatives based on a modified fluconazole scaffold.[3][4][5]

3.1. General Synthesis Scheme:

The synthesis will be performed via a multi-step process, starting with commercially available reagents. Key steps include the formation of an epoxide intermediate, followed by nucleophilic opening with 1,2,4-triazole, and subsequent derivatization of a side chain to generate a library of analogs.

3.2. Materials and Methods:

  • Reagents: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, trimethylsulfoxonium iodide, sodium hydride, various substituted benzyl bromides, N,N-dimethylformamide (DMF), dichloromethane (DCM), silica gel for column chromatography.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

3.3. Synthetic Procedure (Example for one analog):

  • Epoxide Formation: To a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one in DMF, add trimethylsulfoxonium iodide and sodium hydride at 0°C. Stir the mixture at room temperature for 12 hours.

  • Epoxide Opening: Add 1H-1,2,4-triazole and potassium carbonate to the reaction mixture and heat to 80°C for 6 hours.

  • Derivatization: To the resulting alcohol in DCM, add a substituted benzyl bromide and a non-nucleophilic base. Stir at room temperature for 24 hours.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the final compound using NMR and MS.

In Vitro Antifungal Susceptibility Testing

The in vitro activity of the synthesized compounds will be evaluated against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), will be used to determine the Minimum Inhibitory Concentration (MIC).[6][7][8]

4.1. Fungal Strains and Culture Conditions:

  • Candida albicans (ATCC 90028)

  • Candida glabrata (ATCC 90030)

  • Candida krusei (ATCC 6258)

  • Aspergillus fumigatus (ATCC 204305)

  • Fluconazole-resistant Candida albicans clinical isolate

Yeast strains will be cultured on Sabouraud Dextrose Agar (SDA) and filamentous fungi on Potato Dextrose Agar (PDA).[9]

4.2. Protocol for Broth Microdilution:

  • Preparation of Antifungal Stock Solutions: Dissolve compounds in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antifungal stock solutions in RPMI 1640 medium in 96-well microtiter plates to achieve final concentrations ranging from 0.125 to 64 µg/mL.

  • Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds.[6]

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[8][10]

4.3. Data Presentation: In Vitro Antifungal Activity

CompoundC. albicans (ATCC 90028) MIC (µg/mL)C. glabrata (ATCC 90030) MIC (µg/mL)C. krusei (ATCC 6258) MIC (µg/mL)A. fumigatus (ATCC 204305) MIC (µg/mL)Fluconazole-Resistant C. albicans MIC (µg/mL)
SYN-001 248164
SYN-002 0.51241
SYN-003 4816328
Fluconazole 11664>6432
Voriconazole 0.250.510.50.5

Mechanism of Action: Ergosterol Biosynthesis Pathway

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[2][11] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, compromising fungal cell membrane integrity.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol azoles Novel Triazole Agents azoles->cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

In Vitro Cytotoxicity Assay

To assess the selective toxicity of the novel compounds, their effect on mammalian cells will be evaluated.

6.1. Cell Line and Culture Conditions:

  • Human embryonic kidney cells (HEK-293)

  • Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

6.2. Protocol for MTT Assay:

  • Cell Seeding: Seed HEK-293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (same concentration range as MIC testing) for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

6.3. Data Presentation: Cytotoxicity and Selectivity Index

CompoundIC₅₀ on HEK-293 (µg/mL)Selectivity Index (SI) vs. C. albicans (IC₅₀ / MIC)
SYN-001 >64>32
SYN-002 >64>128
SYN-003 328
Fluconazole >64>64
Voriconazole >64>256

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

The in vivo efficacy of the most promising candidate (SYN-002) will be evaluated in a mouse model of disseminated candidiasis.[2][12]

7.1. Animal Model and Infection:

  • Animals: Immunocompetent BALB/c mice.

  • Infection: Mice will be infected via tail vein injection with 1 x 10⁶ CFU of C. albicans.

7.2. Treatment Protocol:

  • Grouping: Animals will be randomly assigned to treatment groups: Vehicle control (e.g., PBS), SYN-002 (e.g., 10 mg/kg), and Fluconazole (e.g., 10 mg/kg).

  • Administration: Treatment will be administered intraperitoneally once daily for 7 days, starting 24 hours post-infection.

  • Monitoring: Monitor mice daily for survival and clinical signs of illness.

7.3. Efficacy Endpoints:

  • Survival: Record survival over a 14-day period.

  • Fungal Burden: At the end of the study, kidneys will be harvested, homogenized, and plated on SDA to determine the fungal load (CFU/g of tissue).

7.4. Data Presentation: In Vivo Efficacy

Treatment Group (n=10)14-Day Survival Rate (%)Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control 06.8 ± 0.5
SYN-002 (10 mg/kg) 803.2 ± 0.7
Fluconazole (10 mg/kg) 703.5 ± 0.6

Logical Relationship of Experimental Stages

The progression from in vitro to in vivo testing is a critical decision-making process in drug discovery.

logical_relationship cluster_invitro In Vitro Screening cluster_selectivity Selectivity Assessment cluster_invivo In Vivo Candidate potent_activity Potent Antifungal Activity (Low MIC) high_si High Selectivity Index potent_activity->high_si broad_spectrum Broad Spectrum of Activity broad_spectrum->high_si low_cytotoxicity Low Cytotoxicity (High IC50) low_cytotoxicity->high_si invivo_candidate Candidate for In Vivo Studies high_si->invivo_candidate

Caption: Decision-making flowchart for advancing a compound to in vivo testing.

Conclusion

This document provides a detailed set of protocols and application notes for the synthesis and evaluation of novel triazole-based antifungal agents. The described workflow, from chemical synthesis through in vitro and in vivo testing, allows for the systematic identification and characterization of promising new drug candidates. The data presented in the structured tables and the visualization of key pathways and workflows offer a clear guide for researchers in the field of antifungal drug discovery.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,7-Diazaspiro[4.5]decan-1-one, a valuable spirocyclic scaffold for drug discovery and development. The synthesis is presented as a three-step sequence starting from the commercially available 1-Boc-4-(aminomethyl)piperidine. The protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of a Michael adduct, followed by an intramolecular cyclization to construct the spirocyclic lactam core, and a final deprotection step to yield the target compound.

Synthesis_Workflow A 1-Boc-4-(aminomethyl)piperidine C Step 1: Michael Addition A->C B Ethyl Acrylate B->C D Ethyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate C->D Methanol, rt E Step 2: Intramolecular Cyclization D->E Heat or Base F 7-Boc-2,7-diazaspiro[4.5]decan-1-one E->F Formation of Lactam G Step 3: Boc Deprotection F->G TFA or HCl H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate (Intermediate 1)

This step involves the aza-Michael addition of the primary amine of 1-Boc-4-(aminomethyl)piperidine to ethyl acrylate.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine

  • Ethyl acrylate

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in methanol (0.5 M), add ethyl acrylate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a colorless oil.

Reactant MW ( g/mol ) Equivalents mmol Mass (g) / Volume (mL)
1-Boc-4-(aminomethyl)piperidine214.301.0102.14 g
Ethyl acrylate100.121.1111.17 mL
Methanol---20 mL
Expected Product MW ( g/mol ) Yield (%) mmol Mass (g)
Intermediate 1314.4285-958.5-9.52.67-2.99 g
Step 2: Synthesis of 7-Boc-2,7-diazaspiro[4.5]decan-1-one (Intermediate 2)

This step involves the intramolecular cyclization of the amino ester to form the spiro-lactam. This can be achieved either thermally or with base catalysis.

Method A: Thermal Cyclization

  • Place the purified Intermediate 1 in a round-bottom flask equipped with a reflux condenser.

  • Heat the neat oil at a high temperature (e.g., 120-150 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography.

Method B: Base-Catalyzed Cyclization [1]

  • Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene.

  • Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactant MW ( g/mol ) Equivalents mmol Mass (g)
Intermediate 1314.421.08.02.52 g
Expected Product MW ( g/mol ) Yield (%) mmol Mass (g)
Intermediate 2268.3670-855.6-6.81.50-1.82 g
Step 3: Synthesis of this compound (Final Product)

This final step involves the removal of the Boc protecting group under acidic conditions.[2]

Materials:

  • 7-Boc-2,7-diazaspiro[4.5]decan-1-one (Intermediate 2)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 equivalents) or a solution of HCl in dioxane (e.g., 4 M, 5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The product may be obtained as a hydrochloride salt if HCl is used, which can be neutralized or used as is.

Reactant MW ( g/mol ) Equivalents mmol Mass (g)
Intermediate 2268.361.05.01.34 g
Expected Product MW ( g/mol ) Yield (%) mmol Mass (g)
Final Product168.2390-984.5-4.90.76-0.82 g

Quantitative Data Summary

Step Reaction Starting Material Product Typical Yield (%)
1Michael Addition1-Boc-4-(aminomethyl)piperidineEthyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate85-95
2Intramolecular CyclizationEthyl 3-(((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)propanoate7-Boc-2,7-diazaspiro[4.5]decan-1-one70-85
3Boc Deprotection7-Boc-2,7-diazaspiro[4.5]decan-1-oneThis compound90-98

Expected Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ ~3.4-3.2 (m, 2H, CH₂-N(lactam)), ~3.1-2.9 (m, 2H, piperidine CH₂-N), ~2.6-2.4 (t, 2H, CH₂-C=O), ~2.2-2.0 (m, 2H, piperidine CH₂), ~1.8-1.6 (m, 1H, piperidine CH), ~1.5-1.3 (m, 4H, piperidine CH₂). A broad singlet for the NH protons would also be expected.

  • ¹³C NMR (101 MHz, CDCl₃): δ ~175 (C=O), ~50-40 (piperidine and lactam CH₂ carbons), ~35 (spiro carbon), ~30 (piperidine CH₂ carbons).

  • Mass Spectrometry (ESI): m/z calculated for C₉H₁₆N₂O [M+H]⁺: 169.13. Found: 169.1.

Disclaimer: The provided protocols are based on established chemical transformations and data from related structures. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific setup.

References

Application Notes and Protocols for Protecting Group Strategies in Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protecting group strategies for the synthesis of diazaspiro compounds, which are crucial scaffolds in medicinal chemistry. This document details the selection and application of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—offering experimental protocols, comparative data, and visual guides to aid in the design and execution of synthetic routes towards these complex molecules.

Introduction to Protecting Group Strategies for Diazaspiro Compounds

Diazaspirocycles are a class of bicyclic compounds containing two nitrogen atoms within a spirocyclic framework. Their rigid three-dimensional structures make them attractive scaffolds for modulating biological targets with high specificity. However, the presence of two or more reactive amine functionalities presents a significant challenge in their synthesis, necessitating the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions.

An ideal protecting group strategy for diazaspiro compound synthesis involves the use of orthogonal protecting groups . Orthogonal protection allows for the selective deprotection of one amine in the presence of another, enabling stepwise functionalization of the diazaspiro core. The choice of protecting group depends on the overall synthetic plan, including the stability of the protecting group to various reaction conditions and the availability of a mild and selective deprotection method.[1][2]

This guide focuses on the three most common amine protecting groups: Boc, Cbz, and Fmoc.

  • tert-Butoxycarbonyl (Boc): This protecting group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[]

  • Carboxybenzyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis.[4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions and catalytic hydrogenation but is cleaved by mild bases, most commonly piperidine.[]

The orthogonality of these protecting groups provides a versatile toolkit for the synthesis of complex, differentially functionalized diazaspiro compounds.

Comparative Data of Protecting Group Strategies

The selection of a protecting group is a critical decision in the synthesis of diazaspiro compounds. The following tables provide a comparative summary of the reaction conditions and reported yields for the protection and deprotection of various diazaspiro scaffolds with Boc, Cbz, and Fmoc groups.

Table 1: Comparison of Protection Reactions for Diazaspiro Compounds

Diazaspiro ScaffoldProtecting GroupReagents and ConditionsYield (%)Reference(s)
2,6-Diazaspiro[3.3]heptaneBoc(Boc)₂O, Et₃N, CH₂Cl₂>95[5]
Piperazine (as a related core)Boc(Boc)₂O, THF, TEAHigh[6]
2,6-Diazaspiro[3.4]octaneBoc(Boc)₂O, DMAP, CH₂Cl₂92[5]
Piperidine (as a related core)CbzCbz-Cl, aq. NaOH, 0 °C96[7]
General AminesCbzCbz-Cl, NaHCO₃, THF/H₂O, 0 °C90[8]
General AminesFmocFmoc-OSu, NaHCO₃, THF/H₂OHigh[9]
Amino AcidsFmocFmoc-Cl, H₂O, 60 °C88-92[10]

Table 2: Comparison of Deprotection Reactions for Diazaspiro Compounds

Protected Diazaspiro ScaffoldProtecting GroupReagents and ConditionsYield (%)Reference(s)
N-Boc-piperidineBoc20% TFA in CH₂Cl₂Quantitative[6]
N-Boc-piperazineBoc4M HCl in DioxaneHigh[6]
General N-Boc AmineBocTFA, CH₂Cl₂High[6]
N-Cbz-piperidineCbzH₂, 10% Pd/C, MeOHQuantitative[11]
General N-Cbz AmineCbzH₂, 5% Pd/C, MeOH, 60 °CHigh[8]
N-Fmoc-amineFmoc20% Piperidine in DMFQuantitative[]
N-Fmoc-amineFmocMorpholine, AcetonitrileHigh[9]

Experimental Protocols

The following are detailed protocols for the protection and deprotection of amine functionalities in diazaspiro compounds using Boc, Cbz, and Fmoc protecting groups. These protocols are generalized and may require optimization for specific substrates.

Boc Protection and Deprotection

Protocol 1: Boc Protection of a Diazaspiro Compound

  • Dissolution: Dissolve the diazaspiro compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Addition of Reagents: Add triethylamine (Et₃N, 2.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the N-Boc protected diazaspiro compound (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.

  • Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) to pH 8-9. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Cbz Protection and Deprotection

Protocol 3: Cbz Protection of a Diazaspiro Compound

  • Dissolution: Dissolve the diazaspiro compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution and cool to 0 °C.

  • Protection: Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise, keeping the temperature below 5 °C.[8]

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours and then at room temperature overnight.[8] Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolution: Dissolve the N-Cbz protected diazaspiro compound (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Fmoc Protection and Deprotection

Protocol 5: Fmoc Protection of a Diazaspiro Compound

  • Dissolution: Dissolve the diazaspiro compound (1.0 equiv) in a mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃).

  • Protection: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with 1M HCl and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 6: Fmoc Deprotection using Piperidine

  • Dissolution: Dissolve the N-Fmoc protected diazaspiro compound (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the deprotected amine.

Visualization of Workflows and Pathways

Logical Workflow for Selecting a Protecting Group Strategy

The choice of a protecting group strategy is a critical decision in the synthesis of diazaspiro compounds. The following diagram illustrates a logical workflow for selecting an appropriate orthogonal protecting group combination.

Protecting_Group_Selection start Start: Need to protect a diazaspiro compound q1 Are there acid-sensitive groups in the molecule? start->q1 q2 Are there base-sensitive groups in the molecule? q1->q2 Yes boc Use Boc protection (acid-labile) q1->boc No q3 Are there functional groups reducible by hydrogenation? q2->q3 Yes fmoc Use Fmoc protection (base-labile) q2->fmoc No cbz Use Cbz protection (hydrogenolysis) q3->cbz No ortho2 Orthogonal Pair: Boc and Fmoc q3->ortho2 Yes ortho1 Orthogonal Pair: Boc and Cbz boc->ortho1 boc->ortho2 ortho3 Orthogonal Pair: Cbz and Fmoc fmoc->ortho3 cbz->ortho1 cbz->ortho3

Protecting group selection workflow.
Experimental Workflow for Orthogonal Synthesis

The following diagram outlines a general experimental workflow for the orthogonal synthesis of a differentially disubstituted diazaspiro compound using Boc and Cbz as protecting groups.

Orthogonal_Synthesis_Workflow start Start: Diazaspiro Di-amine protect1 Mono-Boc Protection ((Boc)2O, Et3N) start->protect1 protect2 Cbz Protection (Cbz-Cl, NaHCO3) protect1->protect2 functionalize1 Functionalization of free amine (R1-X) protect2->functionalize1 deprotect1 Selective Boc Deprotection (TFA) functionalize1->deprotect1 functionalize2 Functionalization of newly freed amine (R2-X) deprotect1->functionalize2 deprotect2 Final Cbz Deprotection (H2, Pd/C) functionalize2->deprotect2 end Final Product: R1,R2-Disubstituted Diazaspiro Compound deprotect2->end

Orthogonal synthesis workflow example.
CGRP Receptor Signaling Pathway

Several diazaspiro compounds have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in the treatment of migraine. Understanding the CGRP signaling pathway is crucial for the rational design of new therapeutics. The following diagram illustrates the major downstream signaling cascades initiated by CGRP binding to its receptor.[12][13][14]

CGRP_Signaling_Pathway cluster_receptor CGRP Receptor Complex cluster_membrane cluster_cytosol cluster_nucleus cluster_effects CGRP CGRP CLR CLR CGRP->CLR binds Gs Gαs CLR->Gs activates Gq Gαq CLR->Gq activates RAMP1 RAMP1 AC Adenylate Cyclase (AC) Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Vasodilation Vasodilation PKA->Vasodilation NO_Production NO Production PKA->NO_Production IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Pain_Transmission Pain Transmission PKC->Pain_Transmission Ca2->Pain_Transmission Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression regulates

CGRP receptor signaling pathway.

Conclusion

The synthesis of complex diazaspiro compounds is greatly facilitated by the strategic use of orthogonal protecting groups. Boc, Cbz, and Fmoc offer a versatile and robust toolkit for the selective protection and deprotection of amine functionalities, enabling the construction of diverse and highly functionalized diazaspiro scaffolds. The choice of protecting group strategy should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the efficient and successful synthesis of novel diazaspiro-based compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,7-Diazaspiro[4.5]decan-1-one derivatives. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in obtaining these compounds in high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, focusing on the two primary methods: column chromatography and crystallization.

Column Chromatography Troubleshooting

This compound derivatives can be challenging to purify by column chromatography due to their polar and basic nature, which can lead to issues like peak tailing and irreversible adsorption on silica gel.

Q1: My compound is streaking or "tailing" significantly on the silica gel column. What can I do to improve the peak shape?

A1: Tailing is a common issue with amine-containing compounds on silica gel, which is acidic. This can be addressed by:

  • Adding a basic modifier to the eluent: A small amount of a base can neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound.

    • Recommended modifiers:

      • Triethylamine (Et₃N): Typically 0.1-2% (v/v) is added to the mobile phase.

      • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the eluent system. For instance, a mobile phase of Dichloromethane (DCM) and 1-10% of a 10% ammonium hydroxide solution in methanol can be effective for very polar compounds.[1]

  • Using a different stationary phase:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Reverse-phase silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option.

Q2: My compound won't elute from the silica gel column, even with a very polar solvent system.

A2: This indicates a very strong interaction with the stationary phase, or potential decomposition.

  • Check for Compound Stability: First, ensure your compound is not decomposing on the silica gel. This can be tested by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[1]

  • Increase Solvent Polarity Drastically: If the compound is stable, you may need a more polar eluent system.

    • Consider using gradients that go to 10-20% methanol in DCM, with the addition of a basic modifier as mentioned above.

  • Dry Loading: If your compound is not very soluble in the initial, less polar mobile phase, it may precipitate at the top of the column. "Dry loading" your sample can help. To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[2]

Q3: The separation between my desired product and an impurity is poor.

A3: Achieving good separation requires optimizing the solvent system.

  • Systematic Solvent Screening: Experiment with different solvent systems on TLC to find the one that provides the best separation (largest ΔRf). A good starting point is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol).

  • Isocratic vs. Gradient Elution: For difficult separations, a shallow gradient elution can often provide better resolution than an isocratic (constant solvent composition) elution.

Problem Possible Cause Solution
Compound Tailing Strong interaction with acidic silica gelAdd 0.1-2% triethylamine or ammonia to the eluent. Use neutral or basic alumina.
Compound Not Eluting High polarity or decompositionUse a more polar solvent system (e.g., with methanol). Check for stability on silica. Use dry loading.
Poor Separation Suboptimal solvent systemScreen various solvent systems on TLC. Employ a shallow gradient elution.
Compound Decomposes Compound is unstable on silica gelSwitch to a less acidic stationary phase like alumina or consider reverse-phase chromatography.[1]
Crystallization Troubleshooting

Crystallization is a powerful purification technique for obtaining highly pure solid compounds. However, inducing crystallization can be challenging.

Q1: I've tried to crystallize my compound from a single solvent, but it "oils out" instead of forming crystals.

A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the solution is supersaturated or cools too quickly.

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, you can then move it to a refrigerator and then a freezer to maximize yield.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Q2: No crystals form, even after the solution has cooled completely.

A2: This usually means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The small glass particles that are scraped off can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

  • Concentrate the Solution: The concentration of your compound may be too low. Carefully evaporate some of the solvent and allow it to cool again.

  • Change the Solvent: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble.

Q3: The resulting crystals are very small or appear impure.

A3: The rate of crystal growth significantly impacts crystal size and purity.

  • Slower Crystallization: Rapid crystal formation often traps impurities. Slower cooling and less supersaturated solutions lead to larger, purer crystals.

  • Re-crystallization: If the initial crystals are not pure enough, a second crystallization step can be performed.

Solvent Boiling Point (°C) Polarity Commonly Used For
Water 100HighHighly polar compounds, often as an anti-solvent with ethanol or methanol.
Ethanol 78HighPolar compounds.
Methanol 65HighPolar compounds.
Ethyl Acetate 77MediumModerately polar compounds.
Dichloromethane 40MediumA good solvent for a wide range of compounds, but its low boiling point can sometimes lead to rapid evaporation and small crystal formation.
Hexane/Heptane 69/98LowNon-polar compounds, often used as an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and reagents used in the synthesis. Depending on the synthetic route, these could be starting aldehydes or ketones, uncyclized intermediates, or products of over-alkylation.

Q2: My purified this compound derivative is a hydrochloride salt. How does this affect purification?

A2: The hydrochloride salt will be significantly more polar than the free base. This can make it more soluble in polar solvents and potentially more challenging to elute from a reverse-phase column. For normal-phase chromatography, the salt may stick irreversibly to the silica. It is often preferable to purify the compound as the free base and then form the salt, or to use ion-exchange chromatography.

Q3: Can I use preparatory HPLC for the purification of these compounds?

A3: Yes, preparatory High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging mixtures. Both normal-phase and reverse-phase preparative HPLC can be used. For these polar, basic compounds, reverse-phase HPLC with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is often successful.

Q4: Are there any non-chromatographic methods for purification besides crystallization?

A4: Besides crystallization, other non-chromatographic methods include:

  • Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure can be effective.

  • Sublimation: For solid compounds that can sublime, this can be a very effective purification method.

  • Acid-Base Extraction: If your impurities have different acidity or basicity compared to your product, a liquid-liquid extraction based on pH adjustment can be a simple and effective initial purification step.

Visualizations

Experimental_Workflow Crude_Product Crude this compound Derivative Initial_Analysis TLC / LC-MS Analysis Crude_Product->Initial_Analysis Purification_Decision Purity Assessment Initial_Analysis->Purification_Decision Column_Chromatography Column Chromatography Purification_Decision->Column_Chromatography Major Impurities Crystallization Crystallization Purification_Decision->Crystallization Minor Impurities Further_Purification Purity Sufficient? Column_Chromatography->Further_Purification Crystallization->Further_Purification Pure_Product Pure Product Further_Purification->Column_Chromatography No, Re-purify Further_Purification->Pure_Product Yes

Caption: A typical experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic Start Purification Problem Problem_Type Chromatography or Crystallization? Start->Problem_Type Chroma_Issue Chromatography Issue? Problem_Type->Chroma_Issue Chromatography Cryst_Issue Crystallization Issue? Problem_Type->Cryst_Issue Crystallization Tailing Tailing Chroma_Issue->Tailing Tailing No_Elution No Elution Chroma_Issue->No_Elution No Elution Poor_Sep Poor Separation Chroma_Issue->Poor_Sep Poor Separation Oiling_Out Oiling Out Cryst_Issue->Oiling_Out Oiling Out No_Crystals No Crystals Cryst_Issue->No_Crystals No Crystals Small_Crystals Small/Impure Crystals Cryst_Issue->Small_Crystals Small/Impure Add_Base Add Basic Modifier Tailing->Add_Base Change_Stationary_Phase Change Stationary Phase Tailing->Change_Stationary_Phase Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Dry_Load Dry Load Sample No_Elution->Dry_Load Optimize_Solvent Optimize Solvent System Poor_Sep->Optimize_Solvent Slow_Cool Cool Slowly Oiling_Out->Slow_Cool Solvent_Antisolvent Use Solvent/Anti-Solvent Oiling_Out->Solvent_Antisolvent Induce_Nucleation Induce Nucleation No_Crystals->Induce_Nucleation Concentrate Concentrate Solution No_Crystals->Concentrate Small_Crystals->Slow_Cool Recrystallize Recrystallize Small_Crystals->Recrystallize

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2,7-Diazaspiro[4.5]decan-1-one and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 2,7-diazaspiro[4.5]decane core?

A1: A recently developed and efficient method involves a diastereoselective intramolecular spirocyclization via a C(sp³)–H bond functionalization. This is often achieved through a cascade annulation initiated by an intramolecular hydride transfer, typically catalyzed by a Lewis acid like Scandium triflate (Sc(OTf)₃).[1] This one-step approach can provide good to excellent yields of the desired spirocyclic scaffold.[1]

Q2: What are the critical parameters to control for maximizing the yield and diastereoselectivity of the spirocyclization reaction?

A2: Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. For the Sc(OTf)₃ catalyzed reaction, dichloroethane (DCE) as the solvent and a reaction temperature of 110 °C have been shown to be effective.[1] The nature of the substituents on the starting materials can also significantly influence the yield and diastereoselectivity.

Q3: How can I minimize the formation of side products?

A3: Side product formation in spiro-lactam synthesis can arise from competing intermolecular reactions or alternative cyclization pathways. To minimize these, it is crucial to maintain high dilution to favor the intramolecular reaction, ensure the purity of starting materials and reagents, and strictly control the reaction temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also prevent degradation of reagents and intermediates.

Q4: What are the recommended methods for purifying this compound derivatives?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative being synthesized. A mixture of ethyl acetate and petroleum ether is a common starting point for optimizing the separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the Lewis acid catalyst is fresh and anhydrous. Consider using a freshly opened bottle or drying it before use.
Low reaction temperatureThe intramolecular cyclization often has a significant activation energy barrier. Gradually increase the reaction temperature in increments of 10 °C.
Impure starting materialsVerify the purity of your starting materials by NMR and/or mass spectrometry. Impurities can interfere with the catalyst or lead to side reactions.
Incorrect solventThe choice of solvent can significantly impact the reaction. If DCE is not effective, consider other non-coordinating solvents like toluene or acetonitrile.
Poor Diastereoselectivity Suboptimal catalystThe Lewis acid plays a crucial role in the stereochemical outcome. Screen other Lewis acids such as Yb(OTf)₃ or In(OTf)₃.
Influence of substituentsThe steric and electronic properties of the substituents on the starting material can affect the facial selectivity of the cyclization. If possible, modify the protecting groups or other non-essential substituents.
Formation of Polymeric Material High concentrationThe reaction may be favoring intermolecular polymerization over the desired intramolecular cyclization. Perform the reaction under high-dilution conditions.
Difficult Purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a gradient elution. If impurities persist, recrystallization or preparative HPLC may be necessary.
Product instability on silica gelIf the product is sensitive to acid, consider using neutral or basic alumina for chromatography, or pass the silica gel through a pad of a basic solution before use.

Experimental Protocols

General Protocol for the Synthesis of 2,7-Diazaspiro[4.5]decane-1,3-dione Core

This protocol is adapted from the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones and can serve as a starting point for the synthesis of the 1-one analogue.[1]

Materials:

  • Substituted ortho-amino-benzylidene-succinimide (1.0 eq)

  • Scandium (III) triflate (Sc(OTf)₃) (20 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a flame-dried reaction vessel under a nitrogen atmosphere, add the substituted ortho-amino-benzylidene-succinimide (0.1 mmol, 1.0 eq) and Scandium (III) triflate (0.2 eq).

  • Add dry 1,2-dichloroethane (2.0 mL).

  • Heat the reaction mixture to 110 °C and stir for the time indicated by TLC monitoring.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the desired 2,7-diazaspiro[4.5]decane-1,3-dione.

Data Presentation

Table 1: Effect of Substituents on the Yield of 2,7-Diazaspiro[4.5]decane-1,3-dione Synthesis [1]

EntryYield (%)
1HHH98
2MeHH95
3OMeHH92
4FHH85
5ClHH82
6BrHH80
7HMeH90
8HOMeH88
9HHMe78

Visualizations

Experimental Workflow for 2,7-Diazaspiro[4.5]decane Synthesis

experimental_workflow start Start reagents Combine Starting Material and Sc(OTf)3 in DCE start->reagents reaction Heat at 110°C under N2 reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Concentrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated this compound purification->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_temp Is the reaction temperature high enough? check_catalyst->check_temp Yes solution_catalyst Use fresh or dried catalyst check_catalyst->solution_catalyst No check_materials Are starting materials pure? check_temp->check_materials Yes solution_temp Increase temperature check_temp->solution_temp No check_concentration Is reaction concentration too high? check_materials->check_concentration Yes solution_materials Purify starting materials check_materials->solution_materials No solution_concentration Use high-dilution conditions check_concentration->solution_concentration Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diazaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

1. I am observing the formation of a significant amount of bis-addition product during my Aza-Michael addition step. How can I favor the formation of the mono-adduct?

Answer:

The formation of bis-addition products is a common challenge in Aza-Michael reactions when a primary amine is used as the nucleophile, as the resulting secondary amine can react with a second equivalent of the Michael acceptor.[1] To favor the formation of the mono-adduct, several strategies can be employed:

  • Stoichiometry Control: Using a significant excess of the diamine nucleophile relative to the Michael acceptor can statistically favor the mono-addition product.

  • Slow Addition: Adding the Michael acceptor slowly to the reaction mixture containing the diamine can help to maintain a low concentration of the acceptor, thereby reducing the likelihood of the mono-adduct reacting further.

  • Protecting Groups: Employing a protecting group on one of the amine functionalities allows for a single Aza-Michael addition to occur. Subsequent deprotection can then be performed. The choice of protecting group is critical and should be orthogonal to the reaction conditions.[2][3]

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the relative rates of the first and second additions. It is often beneficial to screen different solvents and run the reaction at lower temperatures to improve selectivity.

Below is a table summarizing the effect of the amine to acceptor ratio on product distribution in a model reaction.

Molar Ratio (Diamine:Acceptor)Mono-adduct Yield (%)Bis-adduct Yield (%)
1:14654
2:17525
5:19010
10:1>95<5

Note: Yields are illustrative and will vary depending on the specific substrates and reaction conditions.

2. My intramolecular cyclization to form the diazaspiro ring is giving low yields and multiple side products. What are the likely side reactions and how can I mitigate them?

Answer:

Low yields during the intramolecular cyclization step can be attributed to several competing side reactions. The specific side products will depend on the nature of the substrate and the reaction conditions. Common issues include:

  • Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Running the reaction under high dilution conditions is a standard technique to favor intramolecular processes.

  • Formation of Alternative Ring Sizes: Depending on the flexibility of the linker between the nucleophilic amine and the electrophilic center, cyclization could potentially lead to thermodynamically or kinetically favored ring sizes other than the desired diazaspiro core.

  • Elimination Reactions: If there are acidic protons beta to a leaving group, elimination reactions can compete with the cyclization. Careful choice of base and reaction temperature is crucial.

  • Incomplete Activation or Deprotection: If the cyclization precursor requires activation (e.g., of a carboxylic acid) or deprotection of a protecting group, incomplete reaction at this stage will lead to a failure to cyclize.

Troubleshooting Workflow for Intramolecular Cyclization:

start Low Yield in Intramolecular Cyclization check_concentration Check Reaction Concentration start->check_concentration check_side_products Analyze Side Products (LC-MS, NMR) start->check_side_products high_dilution Implement High Dilution Conditions check_concentration->high_dilution If too high solution Improved Yield of Diazaspiro Compound high_dilution->solution intermolecular Intermolecular Products Observed check_side_products->intermolecular alternative_ring Alternative Ring Size Formed check_side_products->alternative_ring elimination Elimination Products Observed check_side_products->elimination starting_material Unreacted Starting Material check_side_products->starting_material intermolecular->high_dilution optimize_conditions Optimize Temperature and Catalyst alternative_ring->optimize_conditions optimize_base Optimize Base and Temperature elimination->optimize_base check_activation Verify Precursor Activation/Deprotection starting_material->check_activation optimize_conditions->solution optimize_base->solution improve_activation Improve Activation/Deprotection Step check_activation->improve_activation improve_activation->solution start Acylated Diazaspiro Compound (Acyl at N1) deprotection Deprotection at N9 start->deprotection free_amine Intermediate with Free Amine at N9 deprotection->free_amine nucleophilic_attack Intramolecular Nucleophilic Attack of N9 on N1-Carbonyl free_amine->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate rearrangement Proton Transfer and Ring Opening/Closing tetrahedral_intermediate->rearrangement product Rearranged Product (Acyl at N9) rearrangement->product

References

Technical Support Center: 2,7-Diazaspiro[4.5]decan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this spirocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the this compound core?

A common approach involves a multi-step synthesis beginning with a suitable piperidine derivative. A plausible route is the construction of a protected piperidine-4-carboxylic acid derivative which is then elaborated to introduce the second nitrogen atom and cyclized to form the lactam ring.

Q2: I am observing a low yield in the final spirocyclization step. What are the potential causes?

Low yields in spirocyclization reactions can stem from several factors. Incomplete activation of the carboxylic acid precursor, steric hindrance impeding the intramolecular cyclization, or competing intermolecular side reactions are common culprits. Careful optimization of the coupling agents, reaction concentration, and temperature is crucial.

Q3: How can I confirm the successful formation of the this compound structure?

A combination of analytical techniques is recommended for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity and the presence of the characteristic spirocyclic quaternary carbon. 2D NMR techniques such as COSY, HSQC, and HMBC can provide further structural details.

Q4: What are the typical challenges encountered during the purification of this compound?

Due to the presence of two nitrogen atoms and a carbonyl group, this compound is a polar molecule. Purification by traditional silica gel chromatography can be challenging due to strong adsorption to the stationary phase, leading to peak tailing and poor separation. The use of polar-modified stationary phases or reversed-phase chromatography with appropriate mobile phase modifiers may be necessary.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or no conversion of starting material in acylation step - Inefficient activation of the carboxylic acid. - Basic starting material quenching the coupling reagent. - Steric hindrance.- Use a more potent coupling reagent (e.g., HATU, COMU). - Add a non-nucleophilic base (e.g., DIEA) to neutralize any salts. - Increase the reaction temperature or prolong the reaction time.
Formation of a dimeric or polymeric side product - Intermolecular reaction is favored over intramolecular cyclization.- Perform the cyclization step under high dilution conditions to favor the intramolecular pathway.
Epimerization at a stereocenter adjacent to the carbonyl group - Presence of base and prolonged reaction times at elevated temperatures.- Use milder reaction conditions (lower temperature, shorter reaction time). - Employ a non-basic coupling method if possible.
Difficulty in removing protecting groups - Incomplete deprotection reaction. - Protecting group is too stable under the attempted conditions.- Screen different deprotection conditions (e.g., stronger acid/base, different catalyst for hydrogenolysis). - Ensure the reaction goes to completion by TLC or LC-MS monitoring.
Product streaks on silica gel TLC and column chromatography - The polar nature of the compound leads to strong interaction with silica.- Use a more polar eluent system, potentially with an amine additive (e.g., triethylamine) to reduce tailing. - Consider alternative purification methods such as reversed-phase chromatography or ion-exchange chromatography.

Experimental Protocols

A generalized, plausible experimental workflow for the synthesis of this compound is outlined below. Note: This is a hypothetical protocol and may require optimization.

Step 1: Synthesis of a Protected Piperidine Intermediate

A commercially available piperidine-4-carboxylic acid derivative is protected at the 7-position nitrogen with a suitable protecting group (e.g., Boc or Cbz). This is typically achieved by reacting the piperidine derivative with the corresponding anhydride or chloroformate in the presence of a base like triethylamine in a solvent such as dichloromethane.

Step 2: Amide Coupling

The carboxylic acid of the protected piperidine intermediate is coupled with a suitable amine precursor. This is a standard amide bond formation reaction using a coupling agent such as HATU or EDC/HOBt in an aprotic solvent like DMF.

Step 3: Deprotection and Cyclization

The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz). The resulting amino-amide is then induced to cyclize, often with heating, to form the desired this compound.

Visualizations

Diagram 1: Hypothetical Synthetic Workflow for this compound

G cluster_0 Preparation of Protected Intermediate cluster_1 Amide Formation cluster_2 Final Assembly cluster_3 Purification A Piperidine-4-carboxylic acid derivative B Protection of N7-position A->B Protecting group (e.g., Boc, Cbz) C N7-Protected Piperidine Intermediate B->C E Amide Coupling C->E D Amine Precursor D->E Coupling Agent (e.g., HATU) F Coupled Intermediate E->F G Deprotection of N7 F->G H Intramolecular Cyclization G->H Heat I This compound H->I J Crude Product I->J K Chromatography (e.g., RP-HPLC) J->K L Pure Product K->L

A plausible synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Spirocyclization

G start Low Yield in Spirocyclization check_reaction Check Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Observed check_reaction->side_products incomplete->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes high_dilution Use High Dilution Conditions side_products->high_dilution Polymerization? characterize_side Characterize Side Products (NMR, MS) side_products->characterize_side Other byproducts? end_good Yield Improved optimize_time_temp->end_good optimize_reagents Change Coupling Agent or Solvent optimize_reagents->end_good end_bad Yield Not Improved optimize_reagents->end_bad high_dilution->end_good characterize_side->optimize_reagents

A decision tree for troubleshooting low yields in the spirocyclization step.

Technical Support Center: Chiral Separation of 2,7-Diazaspiro[4.5]decan-1-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 2,7-Diazaspiro[4.5]decan-1-one enantiomers. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Q: I am not seeing any separation of the this compound enantiomers on my chiral HPLC column. What are the common causes and how can I troubleshoot this?

A: Failure to achieve enantiomeric resolution can stem from several factors related to the column, mobile phase, or the analyte itself. Here is a step-by-step troubleshooting guide:

  • Verify Column Suitability: The choice of chiral stationary phase (CSP) is critical. For diazaspiro compounds, polysaccharide-based CSPs are a good starting point. A study on substituted 1,3-diazaspiro[4.5]decan-4-ones demonstrated successful separation using amylose-based CSPs, which outperformed cellulose-based ones for these types of compounds.[1][2] If you are using a different type of column, consider switching to an amylose-based CSP.

  • Optimize the Mobile Phase:

    • Solvent Composition: The ratio of the mobile phase components (e.g., n-hexane and alcohol) significantly impacts resolution. Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol or ethanol) in your mobile phase. Start with a low percentage and gradually increase it.

    • Alcohol Modifier: The choice of alcohol can influence selectivity. If 2-propanol does not yield good results, try ethanol or another suitable alcohol.

    • Additives: For basic compounds like this compound, acidic or basic additives can improve peak shape and resolution. Consider adding a small amount of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) to the mobile phase.

  • Adjust Chromatographic Conditions:

    • Flow Rate: A lower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C) to see if it impacts selectivity.

  • Check Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent to prevent peak distortion.

Issue 2: Peak Tailing or Broadening in Chiral Chromatography

Q: My chromatogram for this compound shows significant peak tailing. What can I do to improve the peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.

  • Mobile Phase Additives: For basic analytes, strong interactions with residual silanol groups on the silica support of the CSP can cause tailing. Adding a basic modifier like diethylamine (DEA) to the mobile phase can help to saturate these active sites and improve peak symmetry.

  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?

A1: Based on studies of similar diazaspiro-compounds, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is a promising starting point.[1][2] An amylose-based column, such as Lux-Amylose-2, has shown good performance for this class of compounds.[1] A mobile phase consisting of n-hexane and an alcohol modifier (2-propanol or ethanol) is recommended.

Q2: Are there alternative methods to chiral HPLC for separating this compound enantiomers?

A2: Yes, several other techniques can be employed for chiral resolution:

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that often provides faster analysis times and uses less toxic solvents compared to normal-phase HPLC.[3] It uses supercritical CO2 as the main mobile phase component, typically with a polar co-solvent like methanol or ethanol.[3][4]

  • Chemical Resolution: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers.[5] These diastereomers have different physical properties and can be separated by techniques like crystallization.[5] For a basic compound like this compound, a chiral acid could be used as the resolving agent.

  • Enzymatic Resolution: This technique uses enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[6] This method is known for its high selectivity under mild conditions.[5]

Q3: How do I choose between an amylose-based and a cellulose-based chiral stationary phase?

A3: The choice between amylose and cellulose-based CSPs is often empirical. However, for substituted 1,3-diazaspiro[4.5]decan-4-ones, an amylose-based CSP (Lux-Amylose-2) was found to resolve more compounds than the cellulose-based CSPs (Chiralcel OJ and Chiralcel OD).[1] This suggests that for the structurally similar this compound, an amylose-based column may be a more effective starting point.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A4: SFC offers several advantages over HPLC for chiral separations:

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations without a significant loss of efficiency.[3]

  • Reduced Solvent Consumption: SFC primarily uses CO2, which is less toxic and less expensive than the organic solvents used in normal-phase HPLC.[3]

  • Complementary Selectivity: SFC can sometimes provide different or better enantioselectivity compared to HPLC for the same chiral stationary phase.[3]

Experimental Protocols

Chiral HPLC Method for Diazaspiro[4.5]decan-1-one Derivatives

This protocol is adapted from a study on substituted 1,3-diazaspiro[4.5]decan-4-ones and may require optimization for this compound.[1][2]

ParameterRecommended Conditions
HPLC System Isocratic normal phase HPLC system
Chiral Stationary Phase Lux-Amylose-2 [Amylose tris(5-chloro-2-methylphenylcarbamate)]
Mobile Phase n-hexane / 2-propanol or n-hexane / ethanol mixtures
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 20°C

Method Development Notes:

  • Start with a mobile phase composition of 90:10 (v/v) n-hexane:2-propanol and adjust the ratio to optimize resolution and retention time.

  • If peak shape is poor, consider adding 0.1% diethylamine (DEA) to the mobile phase.

Visualizations

Chiral_Separation_Workflow cluster_dev Method Development cluster_analysis Analysis & Validation cluster_prep Preparative Separation Dev Racemic Mixture Screen Screen CSPs & Mobile Phases (HPLC/SFC) Dev->Screen Inject Opt Optimize Conditions (Flow, Temp, Additives) Screen->Opt Initial Separation Ana Analytical Separation Opt->Ana Optimized Method Val Method Validation Ana->Val Prep Scale-up to Preparative Column Ana->Prep Successful Validation Frac Fraction Collection Prep->Frac Pure Pure Enantiomers Frac->Pure

Caption: Workflow for chiral separation of this compound enantiomers.

Troubleshooting_Logic cluster_csp CSP Check cluster_mp Mobile Phase Optimization cluster_cond Condition Adjustment Start No/Poor Resolution CheckCSP Is CSP appropriate? (e.g., Amylose-based) Start->CheckCSP ChangeCSP Switch to recommended CSP CheckCSP->ChangeCSP No OptMP Vary alcohol % CheckCSP->OptMP Yes ChangeCSP->OptMP ChangeAlcohol Try different alcohol (e.g., Ethanol) OptMP->ChangeAlcohol AddModifier Add DEA/TFA ChangeAlcohol->AddModifier AdjFlow Lower Flow Rate AddModifier->AdjFlow AdjTemp Change Temperature AdjFlow->AdjTemp Resolved Resolution Achieved AdjTemp->Resolved

Caption: Troubleshooting logic for poor enantiomeric resolution in HPLC.

References

Technical Support Center: Overcoming Poor Solubility of 2,7-Diazaspiro[4.5]decan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 2,7-Diazaspiro[4.5]decan-1-one analogs, with a specific focus on overcoming poor aqueous solubility.

Section 1: Troubleshooting Guides and FAQs

This section addresses specific issues researchers may face during their experiments in a question-and-answer format.

1.1. Poor Aqueous Solubility

Question: My this compound analog exhibits very low aqueous solubility. What are the initial steps to address this?

Answer: Low aqueous solubility is a common challenge for spirocyclic compounds and a primary reason for poor oral bioavailability. Here's a troubleshooting workflow:

  • Characterize the Physicochemical Properties: Accurately determine the kinetic and thermodynamic solubility of your compound at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.

  • Salt Formation: If your analog has an ionizable group (which is likely with the diazaspiro scaffold), salt formation can significantly improve solubility and dissolution rate.[1] Experiment with various pharmaceutically acceptable counterions.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Formulation Strategies: Explore the use of solubility-enhancing excipients such as surfactants, co-solvents, or the creation of amorphous solid dispersions.

Question: I'm considering salt formation. How do I select the appropriate counterion?

Answer: The choice of a suitable counterion is critical and depends on the physicochemical properties of your this compound analog. Key considerations include:

  • pKa of the Analog and Counterion: A general guideline is that the pKa difference between the basic drug and the acidic counterion should be at least 2-3 pH units to ensure the formation of a stable salt.

  • Physicochemical Properties of the Salt: The resulting salt should ideally be crystalline, non-hygroscopic, and exhibit improved solubility and dissolution characteristics compared to the free base.

  • Safety and Toxicity: The counterion must be pharmaceutically acceptable and have a well-established safety profile.

Question: My compound is a neutral molecule or salt formation did not yield the desired solubility improvement. What's next?

Answer: For neutral compounds or when salt formation is not sufficiently effective, consider these alternative strategies:

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For the this compound scaffold, a prodrug strategy could involve attaching a polar moiety to one of the nitrogen atoms to enhance aqueous solubility.

  • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which generally has a higher apparent solubility and faster dissolution rate.

  • Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.

1.2. Low Dissolution Rate

Question: Even after improving the aqueous solubility of my analog, the dissolution rate remains slow. How can I address this?

Answer: A slow dissolution rate can still limit oral absorption, even with improved solubility. Here are some troubleshooting steps:

  • Particle Size Reduction: As mentioned, micronization or nanonization is a highly effective method to increase the surface area and, consequently, the dissolution rate.

  • Use of Wetting Agents: Poor wettability of the drug powder can lead to slow dissolution. Incorporating a surfactant or a hydrophilic polymer into the formulation can improve wetting.

  • Solid Dispersions: In addition to improving apparent solubility, amorphous solid dispersions can also lead to faster dissolution rates.

1.3. Inconsistent Bioavailability in Animal Studies

Question: I'm observing high variability in the oral bioavailability of my this compound analog in preclinical animal studies. What could be the cause?

Answer: High variability in bioavailability often points to solubility and dissolution-limited absorption. Potential causes and solutions include:

  • Food Effects: The presence of food in the gastrointestinal tract can alter the pH and composition of luminal fluids, which can significantly impact the solubility and absorption of a poorly soluble compound. Conduct studies in both fed and fasted states to assess the extent of the food effect.

  • Precipitation in the GI Tract: A drug may dissolve in the stomach's acidic environment but precipitate in the more neutral pH of the intestine. Formulation strategies that maintain the drug in a solubilized state, such as the use of precipitation inhibitors (e.g., HPMC, PVP), can mitigate this.

  • Inadequate Formulation: The formulation used for preclinical studies may not be optimal. It's crucial to develop a formulation that consistently delivers the drug in a soluble form to the site of absorption.

Section 2: Quantitative Data Summary

Compound/Formulation Solubility Enhancement Technique Aqueous Solubility at pH 6.8 (µg/mL) Fold Increase in Solubility
Analog-X (Free Base)None (crystalline)1.5-
Analog-X HCl SaltSalt Formation7550
Analog-X (Micronized)Particle Size Reduction5.23.5
Analog-X ProdrugChemical Modification150100
Analog-X Solid Dispersion (1:4 with PVP K30)Formulation220147

Section 3: Experimental Protocols

3.1. Protocol for Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound analog

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl, pH 1.2

  • Acetate buffer, pH 4.5

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

3.2. Protocol for Salt Formation of a this compound Analog

This protocol describes a general procedure for preparing a hydrochloride (HCl) salt.

Materials:

  • This compound analog (free base)

  • 2 M HCl in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the this compound analog in a minimal amount of anhydrous methanol in a round-bottom flask.

  • While stirring, slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether to the solution.

  • Continue stirring for 1-2 hours at room temperature. A precipitate should form.

  • If no precipitate forms, the solution can be cooled in an ice bath or a small amount of anhydrous diethyl ether can be added to induce precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterize the resulting salt by methods such as melting point, NMR, and elemental analysis to confirm its identity and purity.

Section 4: Visualizations

4.1. Signaling Pathways

This compound analogs have been investigated as inhibitors of the TYK2/JAK1 and RIPK1 signaling pathways, which are implicated in inflammatory and autoimmune diseases.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK1 JAK1 Receptor->JAK1 2. Activation STAT_inactive STAT (inactive) TYK2->STAT_inactive 3. Phosphorylation JAK1->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Translocation Inhibitor This compound Analog (Inhibitor) Inhibitor->TYK2 Inhibitor->JAK1 Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: TYK2/JAK1 signaling pathway and point of inhibition.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 1. Binding Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I 2. Recruitment NFkB_Activation NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB_Activation 3a. Survival RIPK1 RIPK1 Complex_I->RIPK1 3b. Transition Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) -> Apoptosis Necrosome Necrosome (RIPK1, RIPK3, MLKL) -> Necroptosis RIPK1->Complex_IIa RIPK1->Necrosome Inhibitor This compound Analog (Inhibitor) Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and point of inhibition.

4.2. Experimental Workflow

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Analog Physicochem Physicochemical Characterization (Solubility, pKa) Start->Physicochem Ionizable Is the compound ionizable? Physicochem->Ionizable Salt_Screen Salt Screening Ionizable->Salt_Screen Yes Alternative Alternative Strategies Ionizable->Alternative No Optimal_Salt Optimal Salt Formulation Salt_Screen->Optimal_Salt Prodrug Prodrug Synthesis Alternative->Prodrug Amorphous Amorphous Solid Dispersion Alternative->Amorphous Lipid Lipid-Based Formulation Alternative->Lipid Final_Formulation Optimized Formulation Prodrug->Final_Formulation Amorphous->Final_Formulation Lipid->Final_Formulation

Caption: Workflow for solubility enhancement.

References

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering byproduct formation during the synthesis of 2,7-Diazaspiro[4.5]decan-1-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound, and what are the key reaction steps where byproducts can form?

A common and plausible synthetic route involves a multi-step process beginning with commercially available starting materials. A key step is often an intramolecular Dieckmann condensation to form the five-membered lactam ring, followed by the formation of the piperidine ring. Byproducts can arise from incomplete reactions, side reactions of the functional groups, or rearrangement of intermediates. The two critical stages for byproduct formation are the Dieckmann condensation and the subsequent cyclization to form the second nitrogen-containing ring.

Q2: During the Dieckmann condensation step to form the initial five-membered ring, what are the likely side reactions?

The Dieckmann condensation is an intramolecular reaction that can be sensitive to reaction conditions. Potential side reactions include intermolecular Claisen condensation between two molecules of the starting diester, leading to dimeric impurities. Additionally, if the reaction conditions are not sufficiently anhydrous, hydrolysis of the ester functional groups can occur, leading to the formation of carboxylic acids which will not cyclize. The choice of base is also critical; sterically hindered bases are often employed to minimize side reactions.

Q3: I am observing a byproduct with a mass corresponding to the starting material minus a molecule of water. What could this be?

This observation is common in reactions involving intramolecular cyclization, such as a reductive amination step to form the piperidine ring. The loss of water is indicative of the formation of an enamine or an imine intermediate that has not been successfully reduced. This can occur if the reducing agent is not active enough or if the reaction conditions are not optimal for the reduction step.

Q4: My final product shows multiple spots on TLC, even after purification. What are the potential isomeric byproducts?

In the synthesis of spirocyclic systems, the formation of diastereomers is a common challenge. Depending on the specific synthetic route and the nature of the cyclization, different stereoisomers of the this compound core may be formed. Additionally, if other isomers of the starting materials are present, this can lead to the formation of constitutional isomers, such as 2,8-diazaspiro[4.5]decan-1-one. Careful control of stereochemistry throughout the synthesis and robust purification methods are necessary to isolate the desired isomer.

Q5: How can I minimize the formation of over-alkylated byproducts during the synthesis?

Over-alkylation is a common side reaction in amination processes where a primary or secondary amine is further alkylated to a tertiary amine or even a quaternary ammonium salt. To mitigate this, a stepwise procedure involving the formation of an imine intermediate followed by its reduction can be employed. Using a large excess of the amine starting material can also favor the desired mono-alkylation product. The choice of reducing agent is also important; milder and more selective reducing agents can help prevent over-reduction or other side reactions.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of the desired spirocycle Incomplete Dieckmann condensation.Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like potassium tert-butoxide.
Inefficient final ring closure.Optimize reaction temperature and time for the cyclization step. Consider a different catalytic system if applicable.
Presence of a higher molecular weight byproduct Dimerization during Dieckmann condensation.Use high dilution conditions to favor the intramolecular reaction over the intermolecular one.
Byproduct with mass [M-18] detected by MS Incomplete reduction of an imine or enamine intermediate.Ensure the activity of the reducing agent (e.g., sodium borohydride). Adjust pH to favor iminium ion formation for more efficient reduction.
Multiple isomers detected by NMR or chiral HPLC Lack of stereocontrol during synthesis.Employ chiral catalysts or auxiliaries if stereospecificity is required. Use chiral chromatography for separation and analysis of enantiomers.
Presence of isomeric impurities in starting materials.Verify the purity and isomeric identity of all starting materials before use.
Product is difficult to purify from starting materials Similar polarity of product and starting materials.Modify the purification protocol. Consider derivatization to alter polarity for easier separation, followed by deprotection.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used for the separation of heterocyclic amines.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amines.

    • Mass Range: Scan a wide mass range to detect potential byproducts (e.g., 50-1000 m/z).

    • MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the major peaks to obtain structural information about the parent ion and its fragments.

Protocol 2: General Procedure for Preparative HPLC for Isomer Separation
  • Column Selection: Choose a preparative column with the same stationary phase as the analytical column that showed good separation of the isomers. Chiral stationary phases may be necessary for enantiomeric separation.

  • Mobile Phase Optimization: Optimize the mobile phase composition to achieve the best possible resolution between the desired product and the isomeric byproducts. Isocratic elution is often preferred for preparative separation.

  • Sample Loading: Dissolve the crude product in the mobile phase and load it onto the column. Avoid overloading the column to maintain good separation efficiency.

  • Fraction Collection: Collect fractions as they elute from the column. Use a fraction collector triggered by UV detection to isolate the peaks corresponding to the desired product and the byproducts.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm their purity and identity.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualizations

G cluster_start Starting Materials cluster_dieckmann Dieckmann Condensation cluster_cyclization Piperidine Ring Formation cluster_byproducts Potential Byproducts SM1 Piperidine Derivative (with ester side chains) DC Intramolecular Cyclization SM1->DC BP2 Hydrolyzed Starting Material SM1->BP2 Side Reaction: Hydrolosis Base Strong Base (e.g., t-BuOK) Base->DC Inter1 β-Ketoester Intermediate DC->Inter1 Desired Pathway BP1 Dimeric Byproduct DC->BP1 Side Reaction: Dimerization Cyclization Reductive Amination or other cyclization Inter1->Cyclization Product This compound Cyclization->Product Desired Pathway BP3 Unreduced Imine/Enamine Cyclization->BP3 Incomplete Reaction BP4 Isomeric Spirocycles Cyclization->BP4 Side Reaction

Caption: Synthetic pathway and potential byproduct formation in the synthesis of this compound.

G cluster_workflow Troubleshooting Workflow for Byproduct Identification Start Crude Reaction Mixture (Multiple spots on TLC) LCMS LC-MS Analysis Start->LCMS Initial Characterization NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) LCMS->NMR Mass Information PrepHPLC Preparative HPLC (Isomer Separation) LCMS->PrepHPLC Separation Method Dev. Structure Structure Elucidation of Byproducts NMR->Structure Structural Connectivity PrepHPLC->Structure Isolated Byproducts Optimize Optimize Reaction Conditions Structure->Optimize Based on Byproduct Identity

Caption: A logical workflow for the identification and troubleshooting of byproducts in a chemical synthesis.

Validation & Comparative

A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one and Other Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures that offer improved physicochemical and pharmacological properties compared to traditional flat aromatic compounds. This guide provides a comparative analysis of the 2,7-diazaspiro[4.5]decan-1-one scaffold and other relevant spirocyclic systems, supported by experimental data and detailed protocols for key assays. While publicly available data on the this compound scaffold is limited, this guide will draw comparisons with the closely related and more extensively studied 2,8-diazaspiro[4.5]decan-1-one isomer, as well as other notable spirocyclic frameworks, to highlight the potential of this compound class.

Introduction to Spirocyclic Scaffolds

Spirocycles are bicyclic compounds where the two rings are connected by a single common atom. This arrangement imparts a rigid, three-dimensional geometry that can lead to enhanced target affinity and selectivity. The increased fraction of sp³-hybridized carbon atoms in spirocyclic scaffolds generally correlates with improved solubility, metabolic stability, and reduced lipophilicity, all desirable characteristics for drug candidates.

Comparative Analysis of Spirocyclic Scaffolds

The following tables summarize key quantitative data for derivatives of diazaspiro[4.5]decan-1-one and other spirocyclic scaffolds, focusing on their biological activity and physicochemical properties.

Table 1: Biological Activity of Spirocyclic Kinase Inhibitors
Scaffold/CompoundTarget Kinase(s)IC₅₀ (nM)Cell-Based ActivityReference
2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 41) RIPK192Significant anti-necroptotic effect in U937 cells[1][2]
2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48) TYK2 / JAK16 / 37Potent anti-inflammatory efficacy in acute ulcerative colitis models[3]
1-Oxa-4-azaspiro[4.5]decan-8-one Derivative (Compound 7j) Not specified (Antiproliferative)A549: 170, MDA-MB-231: 50, HeLa: 70Arrests MDA-MB-231 cells in G2/M phase[4]
1,3-Diazaspiro[4.5]decane-2,4-dione Derivative Not specified (Anticonvulsant)-Documented therapeutic applications[5]
Table 2: Comparative Physicochemical and ADME Properties
Scaffold ClassKey Property ModificationsReference
Azaspiro[4.5]decanes Improved solubility, higher basicity, decreased lipophilicity, and better metabolic stability compared to non-spirocyclic analogs like piperazines.
2,8-Diazaspiro[4.5]decan-1-one Derivatives Enhanced free fraction in plasma and improved in vivo half-life compared to triazaspiro[4.5]decanone predecessors.[6]
1-Thia-4-azaspiro[4.5]decan-3-ones Identified as having potent antiviral activity against human coronavirus 229E.[7]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by derivatives of the diazaspiro[4.5]decan-1-one scaffold.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα TNFα TNFα->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1 IKK Complex IKK Complex RIPK1->IKK Complex RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 Caspase-8 RIPK1->Caspase-8 LUBAC LUBAC NF-κB NF-κB IKK Complex->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase-8->Apoptosis 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative->RIPK1

Caption: RIPK1 Signaling Pathway and Inhibition.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 JAK1 JAK1 Cytokine Receptor->JAK1 Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine (e.g., IL-12, IL-23, Type I IFN) Cytokine (e.g., IL-12, IL-23, Type I IFN)->Cytokine Receptor STAT STAT TYK2->STAT P JAK1->STAT P pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative->TYK2 2,8-Diazaspiro[4.5]decan-1-one Derivative->JAK1

Caption: TYK2/JAK1 Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Active Compounds IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Potent Compounds Lead Candidate Lead Candidate Selectivity Profiling->Lead Candidate Selective Compounds

Caption: Kinase Inhibitor Screening Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducibility and comparison of results.

Determination of Lipophilicity (LogP/LogD)

The "shake-flask" method is a classical approach to experimentally determine the partition coefficient (LogP) or distribution coefficient (LogD).

  • Materials:

    • Test compound

    • 1-Octanol (pre-saturated with buffer)

    • Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with 1-octanol)

    • Vials

    • Shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Prepare a stock solution of the test compound in the aqueous buffer.

    • Add equal volumes of the aqueous compound solution and 1-octanol to a vial.

    • Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the aqueous and organic layers.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method.

    • Calculate LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP or LogD = log10([Compound]octanol / [Compound]aqueous)

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.

  • Materials:

    • Test compound

    • Liver microsomes or cryopreserved hepatocytes (human, rat, etc.)

    • NADPH regenerating system (for microsomes)

    • Incubation buffer (e.g., potassium phosphate buffer)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • Incubator/water bath at 37°C

    • LC-MS/MS for analysis

  • Procedure:

    • Pre-warm the liver microsome or hepatocyte suspension and incubation buffer to 37°C.

    • Add the test compound to the microsome/hepatocyte suspension at a final concentration typically around 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes). For hepatocytes, no cofactors are needed.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

hERG Inhibition Assay

The patch-clamp electrophysiology technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.

  • Materials:

    • Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

    • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

    • Extracellular and intracellular recording solutions

    • Test compound

    • Positive control (e.g., dofetilide)

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a single hERG-expressing cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

    • Record the baseline hERG current in the vehicle control solution.

    • Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration.

    • Wash out the compound to assess the reversibility of the block.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline.

    • Fit the concentration-response data to a suitable equation to determine the IC₅₀ value.

Kinase Inhibition Assay

A common method for determining kinase inhibition is a luminescence-based assay that quantifies ATP consumption.

  • Materials:

    • Kinase of interest

    • Kinase substrate

    • ATP

    • Test compound

    • Kinase assay buffer

    • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

    • White, opaque microtiter plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microtiter plate, add the kinase and the test compound dilutions. Incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The exploration of novel spirocyclic scaffolds is a promising avenue in the quest for new therapeutics with improved drug-like properties. While direct comparative data for this compound is currently sparse in the scientific literature, the extensive research on its 2,8-isomer and other azaspiro[4.5]decane derivatives demonstrates the significant potential of this scaffold class, particularly in the development of potent and selective kinase inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design, synthesize, and evaluate novel spirocyclic compounds for various therapeutic applications. Further investigation into the this compound scaffold is warranted to fully elucidate its potential in drug discovery.

References

Comparative Guide to the Structure-Activity Relationships of 2,8-Diazaspiro[4.5]decan-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: This guide focuses on the structure-activity relationship (SAR) studies of 2,8-diazaspiro[4.5]decan-1-one analogs. While the initial topic of interest was the 2,7-isomer, a comprehensive literature search revealed a significantly greater body of published research on the 2,8-diazaspiro scaffold. The findings presented herein are therefore centered on this more extensively studied class of compounds.

The 2,8-diazaspiro[4.5]decan-1-one core is a versatile scaffold that has been successfully employed in the development of potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of the SAR of these analogs, with a focus on their activity as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

Data Presentation

Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Analogs as RIPK1 Inhibitors
CompoundR1R2RIPK1 IC50 (nM)Cellular Anti-necroptosis EC50 (nM)
Hit Compound 8 -8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione--
Lead Compound 41 H4-fluorobenzyl92Significant anti-necroptotic effect

Data extracted from a study on novel RIPK1 kinase inhibitors.[1]

Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Analogs as TYK2/JAK1 Inhibitors
CompoundModifications from LeadTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)
Tofacitinib (Reference Compound)----
Compound 14l (Initial Lead)----
Compound 48 Introduction of spirocyclic scaffold637>138>23-fold

Data from a study on dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[2]

Experimental Protocols

RIPK1 Kinase Inhibition Assay

The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one analogs against RIPK1 was determined using a commercial kinase assay kit. Recombinant human RIPK1 was incubated with the test compounds at varying concentrations in the presence of ATP and a suitable substrate. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through a fluorescence-based method. The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Anti-necroptosis Assay in U937 Cells

Human U937 cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a specified period. Necroptosis was then induced by the addition of a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk). Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay. The EC50 values were determined from the concentration-response curves.[1]

TYK2/JAK1 Kinase Inhibition Assay

The inhibitory activities of the compounds against TYK2, JAK1, and JAK2 were evaluated using an ADP-Glo kinase assay. The respective kinases were incubated with the test compounds, a substrate peptide, and ATP. The amount of ADP produced, which is directly proportional to the kinase activity, was quantified by a luminescence-based method. IC50 values were calculated from the dose-response curves.[2]

Visualizations

Signaling Pathways and Experimental Workflows

RIPK1_Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 recruits Complex_I Complex I RIPK1->Complex_I RIPK1_act Activated RIPK1 Complex_I->RIPK1_act deubiquitination RIPK3 RIPK3 RIPK1_act->RIPK3 phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1_act->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL Phosphorylated MLKL (oligomerization) Necrosome->pMLKL Membrane_Disruption Membrane Disruption & Necroptosis pMLKL->Membrane_Disruption Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Analogs Inhibitor->RIPK1

Caption: RIPK1-mediated necroptosis signaling pathway and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one analogs.

TYK2_JAK1_Signaling_Pathway Cytokine Cytokine (e.g., IL-6, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT Phosphorylated STAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Analogs Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 signaling pathway and the dual inhibitory mechanism of 2,8-diazaspiro[4.5]decan-1-one analogs.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Studies cluster_3 SAR Analysis Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (EC50, Viability) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Profiling Cellular_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., IBD model) PK_Studies->Efficacy_Models SAR_Analysis Structure-Activity Relationship Analysis Efficacy_Models->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A general experimental workflow for the evaluation of 2,8-diazaspiro[4.5]decan-1-one analogs.

References

A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one Inhibitors: In Vitro and In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2,7-diazaspiro[4.5]decan-1-one and its closely related 2,8-diazaspiro[4.5]decan-1-one inhibitors against other therapeutic alternatives. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data. We will delve into the validation of these compounds as inhibitors of key signaling molecules in inflammatory diseases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

Section 1: 2,8-Diazaspiro[4.5]decan-1-one Inhibitors of RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death, specifically necroptosis. Its inhibition is a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.

Signaling Pathway

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_complexII Complex II (Necrosome) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRADD->cIAP1/2 RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub Ubiquitination RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination RIPK3 RIPK3 RIPK1_deub->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Cell_Death Necroptotic Cell Death MLKL->Cell_Death Pore Formation Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Inhibitor (e.g., Cmpd 41) Inhibitor->RIPK1_deub Inhibition of Kinase Activity

Performance Comparison

Here, we compare the in vitro potency of a representative 2,8-diazaspiro[4.5]decan-1-one RIPK1 inhibitor, Compound 41, with other known RIPK1 inhibitors.

InhibitorTargetIC50 (nM)Assay TypeReference
Compound 41 (2,8-Diazaspiro[4.5]decan-1-one derivative) RIPK192Biochemical Kinase Assay[1][2][3][4][5]
Necrostatin-1 (Nec-1)RIPK1~182 (EC50)In vitro Kinase Assay[6]
GSK'772Human RIPK116Biochemical Kinase Assay[7]
GSK'772Monkey RIPK120Biochemical Kinase Assay[7]

Note: Lower IC50/EC50 values indicate higher potency.

Experimental Protocols

Biochemical RIPK1 Kinase Assay (for Compound 41): The inhibitory activity of the compounds against RIPK1 was determined using a standard kinase assay. Recombinant human RIPK1 enzyme was incubated with the test compound at various concentrations in a kinase assay buffer. The reaction was initiated by the addition of ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through methods like radioactivity detection (e.g., ³²P-ATP) or fluorescence-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[1][2][3][4][5]

Cellular Necroptosis Assay (for Compound 41): Human U937 cells were used as a model for necroptosis. The cells were treated with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk) to induce necroptosis. Test compounds were added at various concentrations to assess their ability to inhibit necroptotic cell death. Cell viability was measured using assays such as CellTiter-Glo®. The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, was determined.[1][2][3][4][5]

RIPK1_Workflow Start Start Biochem_Assay Biochemical Kinase Assay (Recombinant RIPK1) Start->Biochem_Assay Cell_Assay Cellular Necroptosis Assay (e.g., U937 cells) Start->Cell_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis End End Data_Analysis->End

Section 2: 2,8-Diazaspiro[4.5]decan-1-one Inhibitors of TYK2/JAK1

The Janus kinase (JAK) family of enzymes, including Tyrosine Kinase 2 (TYK2) and JAK1, are crucial for signaling downstream of cytokine receptors, playing a central role in the pathogenesis of inflammatory and autoimmune diseases like inflammatory bowel disease (IBD). A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent and selective dual inhibitors of TYK2 and JAK1.

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Nuclear Translocation Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Inhibitor (e.g., Cmpd 48) Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition

Performance Comparison

This section compares the in vitro potency and in vivo efficacy of a leading 2,8-diazaspiro[4.5]decan-1-one TYK2/JAK1 inhibitor, Compound 48, with the clinically approved JAK inhibitor, Tofacitinib.

In Vitro Kinase Inhibition

InhibitorTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Compound 48 637>870>1000[8]
Tofacitinib16 - 4891.7 - 1121.8 - 200.75 - 1[9]

In Vivo Efficacy in DSS-Induced Colitis Model

TreatmentDoseChange in Body Weight (%)Colon Length (cm)Disease Activity Index (DAI)Reference
Model (DSS)--20.55.210.5[8]
Compound 48 30 mg/kg-5.17.83.2[8]
Tofacitinib30 mg/kg-10.26.55.8[8]

Pharmacokinetic Parameters

CompoundTmax (h)t1/2 (h)Bioavailability (%)Reference
Compound 48 1.03.559.8[10]
Deucravacitinib1.5 - 2.38 - 15N/A[10][11]
Brepocitinib~1.04.9 - 10.775
Experimental Protocols

In Vitro Kinase Assay (for Compound 48): The inhibitory activities against TYK2, JAK1, JAK2, and JAK3 were determined using commercially available kinase assay kits (e.g., ADP-Glo™). Recombinant human enzymes were incubated with serially diluted compounds and a suitable substrate in the assay buffer. The kinase reaction was initiated by adding ATP. After incubation, the amount of ADP produced was quantified through a luminescence-based method, which is proportional to the kinase activity. IC50 values were calculated from the dose-response curves.[8]

DSS-Induced Colitis Mouse Model (for Compound 48): Acute colitis was induced in male C57BL/6 mice by administering 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days. The test compounds (Compound 48 or Tofacitinib) were administered orally once daily. The severity of colitis was assessed by monitoring body weight, stool consistency, and the presence of blood in the stool, which were used to calculate the Disease Activity Index (DAI). At the end of the experiment, mice were euthanized, and the colons were excised to measure their length. Shorter colon length is indicative of more severe inflammation.[8]

TYK2_JAK1_Workflow Start Start Induce_Colitis Induce Colitis in Mice (e.g., DSS model) Start->Induce_Colitis Treatment Oral Administration of Inhibitor or Vehicle Induce_Colitis->Treatment Monitor_Disease Monitor Disease Progression (Body Weight, DAI) Treatment->Monitor_Disease Sacrifice Sacrifice and Tissue Collection Monitor_Disease->Sacrifice Analyze_Colon Measure Colon Length and Histological Analysis Sacrifice->Analyze_Colon Data_Analysis Statistical Analysis of Efficacy Analyze_Colon->Data_Analysis End End Data_Analysis->End

Cellular Thermal Shift Assay (CETSA) for Target Engagement: CETSA is a biophysical method to verify drug binding to its target in a cellular environment. Cells are treated with the inhibitor or vehicle control. The cell suspension is then heated to a range of temperatures, causing protein denaturation and aggregation. The soluble protein fraction is separated by centrifugation. The amount of the target protein (e.g., TYK2 or JAK1) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or immunoassays. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to a higher temperature, thus confirming target engagement.

Western Blot for Phosphorylated STAT (pSTAT): To assess the downstream effects of TYK2/JAK1 inhibition in cells, the phosphorylation status of STAT proteins can be measured. Cells are stimulated with a relevant cytokine (e.g., IL-6 or IFN-α) in the presence or absence of the inhibitor. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated STAT (pSTAT) and total STAT. The ratio of pSTAT to total STAT is quantified to determine the inhibitory effect of the compound on the signaling pathway.

Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors of key inflammatory signaling kinases. The RIPK1 inhibitor, Compound 41, demonstrates promising in vitro potency, comparable to other known inhibitors. The dual TYK2/JAK1 inhibitor, Compound 48, exhibits excellent in vitro selectivity and superior in vivo efficacy in a preclinical model of colitis when compared to Tofacitinib, alongside a favorable pharmacokinetic profile. These findings underscore the potential of this chemical class for the development of novel therapeutics for inflammatory and autoimmune diseases. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

A Head-to-Head Comparison of RIPK1 Inhibitors: Necrostatin-1s, GSK2982772, and SAR443060

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and inflammatory conditions. The development of small molecule inhibitors targeting the kinase activity of RIPK1 has garnered significant interest, with several candidates progressing to clinical trials. This guide provides an objective, data-driven comparison of three key RIPK1 inhibitors: Necrostatin-1s (a more specific analog of the pioneering inhibitor Necrostatin-1), GSK2982772, and SAR443060 (DNL747), to aid researchers in selecting the appropriate tool compound for their studies.

Data Presentation: Quantitative Comparison of RIPK1 Inhibitors

The following table summarizes the key quantitative data for Necrostatin-1s, GSK2982772, and SAR443060, highlighting their biochemical potency, cellular activity, and key pharmacokinetic parameters.

ParameterNecrostatin-1sGSK2982772SAR443060 (DNL747)
Biochemical Potency (IC50) Nec-1 EC50 = 182 nM[1]16 nM (human RIPK1)[2][3][4][5][6]Not explicitly found
Cellular Activity (EC50/IC50) Nec-1 EC50 = 490 nM (Jurkat cells)[7]6.3 nM (U937 cells, necroptosis)[2]3.9 nM (human PBMCs, pRIPK1 inhibition)[8]
Mechanism of Action Allosteric inhibitorATP competitive[2][3]Reversible inhibitor[8][9][10]
Kinase Selectivity More specific than Nec-1, lacks IDO-targeting effect[11]>1,000-fold selectivity over 339 kinases[3]Selective inhibitor[8][9][10]
Brain Penetration YesLow[3]Yes[8][9][10]
Half-life (human) Not available~12 hours (predicted)[2]14.2 - 19.0 hours[8]
Clinical Development Status Preclinical toolPhase 2 trials for inflammatory diseases[12]Discontinued due to preclinical toxicity[9]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches for evaluating these inhibitors, the following diagrams illustrate the RIPK1 signaling pathway and a general workflow for inhibitor characterization.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruits TNFa TNFa TNFa->TNFR1 Binds RIPK1 RIPK1 Complex I->RIPK1 Activates NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Leads to Complex IIa (Apoptosome) Complex IIa (Apoptosome) RIPK1->Complex IIa (Apoptosome) Forms Complex IIb (Necrosome) Complex IIb (Necrosome) RIPK1->Complex IIb (Necrosome) Forms Caspase-8 Caspase-8 Complex IIa (Apoptosome)->Caspase-8 Activates RIPK3 RIPK3 Complex IIb (Necrosome)->RIPK3 Activates Apoptosis Apoptosis Caspase-8->Apoptosis Induces MLKL MLKL RIPK3->MLKL Phosphorylates p-MLKL p-MLKL MLKL->p-MLKL Becomes Necroptosis Necroptosis p-MLKL->Necroptosis Executes Necrostatin-1s Necrostatin-1s Necrostatin-1s->RIPK1 GSK2982772 GSK2982772 GSK2982772->RIPK1 SAR443060 SAR443060 SAR443060->RIPK1

Caption: Simplified RIPK1 signaling pathway illustrating the points of intervention for the inhibitors.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Characterization cluster_invivo In Vivo Evaluation Inhibitor Synthesis/Acquisition Inhibitor Synthesis/Acquisition Biochemical Assays Biochemical Assays Inhibitor Synthesis/Acquisition->Biochemical Assays Kinase Activity (IC50) Kinase Activity (IC50) Biochemical Assays->Kinase Activity (IC50) Selectivity Profiling Selectivity Profiling Biochemical Assays->Selectivity Profiling Cell-Based Assays Cell-Based Assays Necroptosis Inhibition (EC50) Necroptosis Inhibition (EC50) Cell-Based Assays->Necroptosis Inhibition (EC50) Target Engagement (pRIPK1) Target Engagement (pRIPK1) Cell-Based Assays->Target Engagement (pRIPK1) Toxicity Toxicity Cell-Based Assays->Toxicity In Vivo Studies In Vivo Studies Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy in Disease Models Efficacy in Disease Models In Vivo Studies->Efficacy in Disease Models Data Analysis & Comparison Data Analysis & Comparison Kinase Activity (IC50)->Cell-Based Assays Selectivity Profiling->Cell-Based Assays Necroptosis Inhibition (EC50)->In Vivo Studies Pharmacokinetics->Data Analysis & Comparison Efficacy in Disease Models->Data Analysis & Comparison

Caption: General experimental workflow for the characterization and comparison of RIPK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the characterization of RIPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

1. Reagents and Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors (Necrostatin-1s, GSK2982772, SAR443060) dissolved in DMSO

  • 384-well white assay plates

2. Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Prepare a kinase reaction mix containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

  • Add 2 µL of the kinase reaction mix to each well containing the inhibitor.

  • Prepare an ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Necroptosis Inhibition Assay (HT-29 Cells)

This assay measures the ability of an inhibitor to protect cells from induced necroptosis.

1. Reagents and Materials:

  • HT-29 human colon adenocarcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Human TNF-α

  • SMAC mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Test inhibitors (Necrostatin-1s, GSK2982772, SAR443060) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white assay plates

2. Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test inhibitors in cell culture medium.

  • Pre-treat the cells by adding the inhibitor dilutions to the respective wells and incubate for 1 hour.

  • Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in cell culture medium.

  • Add the necroptosis-inducing cocktail to the wells (except for the untreated control wells).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The choice of a RIPK1 inhibitor for research purposes depends on the specific experimental context.

  • GSK2982772 stands out for its high potency and exceptional kinase selectivity, making it a valuable tool for studies where minimizing off-target effects is paramount. Its low brain penetration, however, limits its use in CNS-related in vivo models.

  • SAR443060 (DNL747) offers the advantage of being brain-penetrant, which made it a candidate for neurodegenerative diseases. While its development was halted due to toxicity concerns, it can still be a useful tool for short-term in vivo studies or in vitro experiments where CNS penetration is a desired feature.

  • Necrostatin-1s remains a widely used tool compound. Its improved specificity over the original Necrostatin-1 is a significant advantage. While its potency may be lower compared to the more recently developed inhibitors, its extensive characterization in the literature provides a solid foundation for its use in a variety of experimental settings.

Researchers should carefully consider the specific requirements of their assays, including the need for brain penetration, the importance of high selectivity, and the desired potency, when selecting the most appropriate RIPK1 inhibitor for their investigations.

References

2,7-Diazaspiro[4.5]decan-1-one: A Viable Drug Lead? A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The diazaspiro[4.5]decan-1-one core has recently emerged as a promising framework for the development of potent and selective kinase inhibitors. While much of the published research has focused on the 2,8-isomer, this guide provides a comparative validation pathway for the closely related 2,7-Diazaspiro[4.5]decan-1-one, offering insights into its potential as a viable drug lead. By leveraging data from its structural analog, we outline the key biological targets, relevant signaling pathways, and essential experimental protocols for its evaluation.

Comparative Biological Activity

While direct experimental data for this compound is not extensively available in the public domain, the significant findings for the 2,8-isomer provide a strong rationale for investigating the 2,7-scaffold. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of key enzymes in inflammatory signaling pathways, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

ScaffoldTarget(s)Key DerivativeIC50Therapeutic Area
2,8-Diazaspiro[4.5]decan-1-oneRIPK1Compound 4192 nM[1][2]Inflammatory Diseases
2,8-Diazaspiro[4.5]decan-1-oneTYK2 / JAK1Compound 486 nM (TYK2), 37 nM (JAK1)[3]Inflammatory Bowel Disease
This compoundPredicted: RIPK1, TYK2/JAK1-To be determinedInflammatory Diseases

Potential Signaling Pathways and Therapeutic Indications

Based on the activity of its 2,8-isomer, this compound is predicted to modulate critical inflammatory signaling pathways.

RIPK1 and Necroptosis

RIPK1 is a crucial kinase that regulates necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1][2] Inhibition of RIPK1 can block the necroptotic pathway and offers a therapeutic strategy for diseases driven by inflammation and cell death.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 TRADD->Casp8 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-κB (Survival) RIPK1->NFkB MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Casp8->RIPK1 Inhibition 2_7_Diazaspiro 2,7-Diazaspiro[4.5] decan-1-one (Hypothesized) 2_7_Diazaspiro->RIPK1 Inhibition

Caption: Hypothesized inhibition of the RIPK1-mediated necroptosis pathway.

JAK/STAT Pathway

The JAK/STAT pathway is central to signaling by numerous cytokines that drive immune responses and inflammation. Dual inhibition of TYK2 and JAK1 has shown therapeutic potential in autoimmune diseases like inflammatory bowel disease.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineR Cytokine Receptor TYK2 TYK2 CytokineR->TYK2 JAK1 JAK1 CytokineR->JAK1 STAT STAT TYK2->STAT P JAK1->STAT P pSTAT pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene 2_7_Diazaspiro 2,7-Diazaspiro[4.5] decan-1-one (Hypothesized) 2_7_Diazaspiro->TYK2 Inhibition 2_7_Diazaspiro->JAK1 Inhibition

Caption: Hypothesized dual inhibition of the TYK2/JAK1 signaling pathway.

Experimental Validation Workflow

To validate this compound as a drug lead, a systematic experimental approach is necessary. The following workflow is proposed based on standard practices in drug discovery and the protocols used for the 2,8-isomer.

Validation_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays cluster_ADME In vitro ADME/Tox Synthesis Synthesis of This compound and Derivatives Kinase_Assay In vitro Kinase Assays (RIPK1, TYK2, JAK1, etc.) Synthesis->Kinase_Assay Cell_Viability Cell Viability/ Cytotoxicity Assays Kinase_Assay->Cell_Viability Necroptosis_Assay Necroptosis Assays (e.g., in U937 cells) Cell_Viability->Necroptosis_Assay pSTAT_Assay pSTAT Western Blot/ Flow Cytometry Cell_Viability->pSTAT_Assay ADME Metabolic Stability (Microsomes, Hepatocytes) Necroptosis_Assay->ADME pSTAT_Assay->ADME Tox Preliminary Toxicity Screening ADME->Tox

Caption: Proposed experimental workflow for the validation of the drug lead.

Detailed Experimental Protocols

Synthesis of this compound Derivatives

While a specific, detailed synthesis for the 2,7-isomer is not provided in the search results, general methods for the synthesis of diazaspiro[4.5]decane scaffolds often involve multi-step reactions. A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported, which could potentially be adapted.[4]

In Vitro Kinase Inhibitory Assays

Objective: To determine the inhibitory potency (IC50) of the test compounds against target kinases (e.g., RIPK1, TYK2, JAK1).

General Protocol (based on commercially available assay kits):

  • Recombinant human kinase is incubated with the test compound at varying concentrations.

  • A specific peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of product (e.g., ADP or phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Necroptosis Assay

Objective: To evaluate the ability of the test compounds to protect cells from induced necroptosis.

Protocol (adapted from studies on RIPK1 inhibitors):

  • Human monocytic U937 cells are seeded in 96-well plates.

  • Cells are pre-incubated with various concentrations of the test compound.

  • Necroptosis is induced by the addition of a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • After an incubation period (e.g., 24 hours), cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).

  • The protective effect of the compound is determined by measuring the percentage of viable cells compared to the vehicle-treated control.

Cellular pSTAT (Phospho-STAT) Inhibition Assay

Objective: To assess the inhibition of JAK/STAT signaling in a cellular context.

Protocol (general procedure):

  • A relevant cell line (e.g., human peripheral blood mononuclear cells) is stimulated with a cytokine (e.g., IL-2 or IFN-α) to activate the JAK/STAT pathway.

  • Cells are co-incubated with the test compound at various concentrations.

  • After stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., pSTAT3 or pSTAT5).

  • The level of pSTAT is quantified by flow cytometry.

  • The IC50 for the inhibition of STAT phosphorylation is calculated from the dose-response curve.

Conclusion

The this compound scaffold represents an unexplored but highly promising area for drug discovery, particularly in the realm of inflammatory diseases. By drawing strong parallels with the well-validated 2,8-isomer, this guide provides a clear and actionable framework for its systematic evaluation. The proposed experimental protocols, focused on key kinase targets and cellular pathways, will be instrumental in determining the therapeutic potential of this novel chemical entity. Further investigation into the structure-activity relationship (SAR) of this compound derivatives is warranted to unlock its full potential as a next-generation therapeutic.

References

Navigating the Kinase Inhibitor Landscape: A Selectivity Assessment of 2,7-Diazaspiro[4.5]decan-1-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide offers a comprehensive comparison of the selectivity of inhibitors based on the 2,7-diazaspiro[4.5]decan-1-one scaffold, providing researchers, scientists, and drug development professionals with essential data to inform their research. Through a detailed analysis of experimental data, we assess the performance of these compounds against their intended targets and a broader panel of kinases, offering a clear perspective on their specificity.

Introduction to this compound Based Inhibitors

The this compound core structure has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors targeting various enzyme families. This guide focuses on the kinase inhibitor class of these compounds, which have shown promise in oncology, immunology, and inflammatory diseases. Understanding the selectivity of these inhibitors is paramount, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.

Comparative Selectivity Analysis

To provide a clear and objective comparison, this guide categorizes the inhibitors based on their primary kinase targets. The selectivity data, including IC50 values and percentage of inhibition against a panel of kinases, are summarized in the following tables.

Dual TYK2/JAK1 Inhibitors

A notable example from this class is Compound 48 , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[1]

Table 1: Kinase Selectivity Profile of Compound 48 [2]

KinaseIC50 (nM)% Inhibition @ 1 µM
TYK2 6 -
JAK1 37 -
JAK2>1000<10%
JAK3>1000<10%
Aurora A-50-75%
Selected Off-Targets
AAK1-<10%
ABL1-<10%
... (and 100+ other kinases)-<10%

Data extracted from the supplementary information of J. Med. Chem. 2022, 65 (4), 3151-3172.[2]

Compound 48 demonstrates excellent potency against TYK2 and JAK1, with remarkable selectivity over other JAK family members, JAK2 and JAK3 (over 23-fold for JAK2).[1] A broader screening against a panel of 110 kinases revealed minimal off-target activity, with only Aurora A showing moderate inhibition. This high degree of selectivity suggests a favorable safety profile for therapeutic development.

TYK2_JAK1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene Gene Expression Nucleus->Gene Compound48 Compound 48 Compound48->TYK2 Compound48->JAK1

TYK2/JAK1 Signaling Pathway Inhibition
RIPK1 Kinase Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. Compound 41 , a 2,8-diazaspiro[4.5]decan-1-one derivative, has been identified as a potent inhibitor of RIPK1.[3]

Table 2: Potency of Compound 41 against RIPK1

KinaseIC50 (nM)
RIPK1 92

While a broad kinome scan for Compound 41 is not publicly available, the selectivity of other RIPK1 inhibitors provides a benchmark. For instance, the structurally distinct RIPK1 inhibitor, Compound 62, was profiled against 468 kinases and demonstrated high selectivity.[4] The potent and specific inhibition of RIPK1 by compounds like 41 highlights the potential of the diazaspiro[4.5]decan-1-one scaffold for developing targeted therapies for necroptosis-driven diseases.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis oligomerizes & induces Compound41 Compound 41 Compound41->RIPK1

RIPK1-Mediated Necroptosis Pathway Inhibition
Phospholipase D (PLD) Inhibitors

While not kinases, Phospholipase D (PLD) enzymes are also targeted by diazaspiro-based compounds. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold, a close analog, has yielded potent and selective inhibitors of PLD1 and PLD2. ML298 is a highly selective PLD2 inhibitor, while ML299 is a potent dual PLD1/2 inhibitor.[5][6]

Table 3: Selectivity of PLD Inhibitors

CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)Selectivity
ML298 >20,000355>56-fold for PLD2
ML299 620Dual Inhibitor

A broader selectivity screen of ML299 against a panel of 68 receptors, ion channels, and transporters revealed a clean profile, with significant activity observed at only 3 targets, demonstrating its high selectivity beyond the PLD family.[7]

Experimental Protocols

The determination of inhibitor selectivity relies on robust and standardized biochemical assays. Two commonly employed methods are the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to a kinase of interest. A fluorescently labeled ATP-competitive tracer also binds to the kinase's ATP pocket. The proximity of the Eu-donor on the antibody and the fluorescent acceptor on the tracer results in a high FRET signal. Test compounds that bind to the ATP site compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.

  • Reaction Initiation: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

LanthaScreen_Workflow cluster_0 Assay Principle cluster_1 High FRET cluster_2 Low FRET cluster_3 Experimental Workflow Kinase Kinase Antibody Eu-Ab Kinase->Antibody binds Tracer Fluor-Tracer Kinase->Tracer binds Inhibitor Inhibitor Kinase_I Kinase Antibody_I Eu-Ab Kinase_I->Antibody_I binds Inhibitor_I Inhibitor Kinase_I->Inhibitor_I binds Prep Prepare 3X Reagents Add_Cmpd Add Compound Prep->Add_Cmpd Add_Kinase Add Kinase/Ab Add_Cmpd->Add_Kinase Add_Tracer Add Tracer Add_Kinase->Add_Tracer Incubate Incubate Add_Tracer->Incubate Read Read Plate Incubate->Read Analyze Analyze Data Read->Analyze

LanthaScreen Assay Workflow
ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

General Protocol:

  • Kinase Reaction: Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor in a multi-well plate. Incubate at the optimal temperature for the kinase.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is correlated with the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The this compound scaffold and its close analogs have proven to be a valuable starting point for the development of highly selective and potent inhibitors against various kinase and enzyme targets. The examples highlighted in this guide, including the dual TYK2/JAK1 inhibitor Compound 48, the RIPK1 inhibitor Compound 41, and the PLD inhibitors ML298 and ML299, showcase the potential of this chemical class. The detailed selectivity data and experimental protocols provided herein serve as a valuable resource for the scientific community, facilitating the rational design and evaluation of next-generation inhibitors with improved therapeutic profiles. Continued exploration of the structure-activity relationships within this scaffold holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

Preclinical Powerhouses: A Comparative Guide to 2,7-Diazaspiro[4.5]decan-1-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor. Within the realm of small molecule drug discovery, spirocyclic scaffolds have emerged as a promising class of compounds, offering unique three-dimensional structures that can lead to enhanced target affinity and selectivity. This guide provides a preclinical evaluation of 2,7-diazaspiro[4.5]decan-1-one compounds, comparing their performance with a key alternative and presenting the supporting experimental data.

While specific preclinical data for this compound derivatives remains limited in publicly accessible literature, extensive research on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer has revealed significant therapeutic potential, particularly in the inhibition of key signaling kinases. This guide will focus on a representative 2,8-diazaspiro[4.5]decan-1-one derivative, herein referred to as Compound 48, and compare its preclinical performance against Tofacitinib, a well-established Janus kinase (JAK) inhibitor.

At a Glance: Performance Comparison

The following table summarizes the key preclinical data for Compound 48 and Tofacitinib, highlighting their in vitro potency and in vivo efficacy.

ParameterCompound 48 (2,8-Diazaspiro[4.5]decan-1-one derivative)Tofacitinib (Alternative)
Target(s) Dual TYK2/JAK1 inhibitorPan-JAK inhibitor (primarily JAK1/JAK3)
In Vitro Potency (IC50)
TYK26 nM[1]16 - 34 nM[2]
JAK137 nM[1]1.7 - 3.7 nM[2]
JAK2>140 nM (over 23-fold selective for JAK2)[1]1.8 - 4.1 nM[2]
JAK3Not explicitly reported, but selectivity for JAK2 is highlighted0.75 - 1.6 nM[2]
In Vivo Efficacy More potent anti-inflammatory efficacy than tofacitinib in an acute ulcerative colitis model[1]Effective in murine models of colitis, ameliorating disease activity[3][4]

Delving Deeper: Experimental Protocols

The preclinical evaluation of these compounds relies on a series of well-defined experimental protocols to assess their activity and efficacy. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate produced. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing it in close proximity to a fluorescent tracer that is also bound to the substrate. Excitation of the terbium results in fluorescence resonance energy transfer (FRET) to the tracer, which then emits light at a specific wavelength. The intensity of this emitted light is proportional to the amount of phosphorylated substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Compound 48 or Tofacitinib) in an appropriate buffer (e.g., DMSO).

    • Prepare a solution containing the kinase enzyme (e.g., TYK2, JAK1, JAK2, or JAK3) and the corresponding substrate in a kinase reaction buffer.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody and a fluorescent tracer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase/substrate solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Detection:

    • Add the detection solution to each well to stop the kinase reaction and allow for antibody binding.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the appropriate wavelengths for the terbium donor and the fluorescent acceptor.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics inflammatory bowel disease.

Principle: Administration of DSS in the drinking water of mice induces damage to the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools. The efficacy of a test compound is assessed by its ability to ameliorate these clinical signs and reduce inflammation in the colon.

Protocol:

  • Induction of Colitis:

    • House mice (e.g., C57BL/6) and provide them with drinking water containing a specific concentration of DSS (e.g., 2.5-5%) for a defined period (e.g., 5-7 days).

    • Monitor the mice daily for clinical signs of colitis, including body weight, stool consistency, and the presence of blood in the stool.

  • Compound Administration:

    • Prepare a formulation of the test compound (e.g., Compound 48 or Tofacitinib) suitable for the chosen route of administration (e.g., oral gavage).

    • Administer the compound to the mice at a predetermined dose and frequency, starting either before, during, or after the induction of colitis, depending on the study design (prophylactic or therapeutic).

    • Include a vehicle control group that receives the formulation without the active compound.

  • Assessment of Disease Activity:

    • Continue to monitor the clinical signs of colitis throughout the study.

    • At the end of the study, sacrifice the mice and collect the colons.

    • Measure the length of the colon (shortening is a sign of inflammation).

    • Collect tissue samples for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.

    • Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., myeloperoxidase activity).

  • Data Analysis:

    • Compare the clinical scores, colon length, histological scores, and inflammatory marker levels between the compound-treated groups and the vehicle control group.

    • Use appropriate statistical tests to determine the significance of any observed differences.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the mechanism of action of these compounds and the experimental process, the following diagrams are provided.

TYK2_JAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Compound Compound 48 (2,8-Diazaspiro...) Compound->TYK2 Inhibition Compound->JAK1 Inhibition

Caption: TYK2/JAK1 Signaling Pathway and Inhibition by Compound 48.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 NFkB NF-κB Pathway (Survival, Inflammation) RIPK1->NFkB Activation ComplexII Complex II (Apoptosis/Necroptosis) RIPK1->ComplexII Activation cIAP cIAP1/2 TRAF2->cIAP RIPK1_inhibitor RIPK1 Inhibitor (e.g., 2,8-Diazaspiro...) RIPK1_inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1 Signaling Pathway and Potential Inhibition.

Preclinical_Evaluation_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_decision Decision Making Target_ID Target Identification (e.g., Kinases) Compound_Synthesis Compound Synthesis (2,7-Diazaspiro...) Target_ID->Compound_Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) Kinase_Assay->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy_Model Animal Efficacy Model (e.g., DSS-induced Colitis) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies Candidate_Selection Clinical Candidate Selection Tox_Studies->Candidate_Selection Lead_Optimization->PK_PD

Caption: General Preclinical Evaluation Workflow for Novel Compounds.

References

A Comparative Analysis of Lapatinib and Erlotinib Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent tyrosine kinase inhibitors, Lapatinib and Erlotinib, focusing on their biochemical potency, selectivity, and the signaling pathways they modulate. It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct inhibitory profiles of these therapeutic agents.

Introduction to EGFR/HER2-Targeted Kinase Inhibitors

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth factor Receptor (EGFR, also known as ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2), are critical regulators of cellular growth, proliferation, and survival. Their dysregulation through overexpression or mutation is a key driver in the development of various cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding site of these receptors have become a cornerstone of targeted cancer therapy.

Erlotinib is a first-generation, reversible TKI primarily designed to inhibit EGFR.[1] Lapatinib is a dual, reversible TKI that potently inhibits both EGFR and HER2.[2][3] This guide will objectively compare their kinase inhibition profiles, supported by experimental data and methodologies.

Comparative Kinase Inhibition Profiles

The potency and selectivity of kinase inhibitors are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay. A lower IC50 value indicates greater potency.

The following table summarizes the biochemical IC50 values for Lapatinib and Erlotinib against their primary targets and other related kinases from cell-free enzymatic assays.

Kinase TargetLapatinib IC50 (nM)Erlotinib IC50 (nM)Primary Indication of Potency
EGFR (ErbB1) 10.2[4][5][6]2[7]High potency for both inhibitors
HER2 (ErbB2) 9.8[4][5][6]~700 - 1890[8]High potency for Lapatinib, significantly lower for Erlotinib
HER4 (ErbB4) 367[9]>10,000Low potency for both inhibitors
c-Src >10,000[9]>2,000[7]High selectivity (low potency) for both inhibitors
VEGFR2 >10,000[9]-High selectivity for Lapatinib

Data compiled from cell-free biochemical kinase assays. Cellular IC50 values may differ.

Analysis: The data clearly illustrates the distinct profiles of the two inhibitors. Lapatinib exhibits potent, dual inhibition of both EGFR and HER2 with nearly identical low nanomolar IC50 values.[4][5][6] In contrast, Erlotinib is highly potent and selective for EGFR, with over a thousand-fold less activity against HER2 in cell-free assays.[7] Both inhibitors demonstrate high selectivity against other kinases like c-Src, underscoring their targeted design.[7][9]

Signaling Pathway Inhibition

EGFR and HER2 activation initiates a cascade of downstream signaling events crucial for cell proliferation and survival, primarily through the PI3K/Akt and RAS/MAPK pathways. Upon activation, the receptors dimerize and autophosphorylate specific tyrosine residues, which then serve as docking sites for adaptor proteins that propagate the signal. Lapatinib and Erlotinib inhibit this initial autophosphorylation step.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm EGFR EGFR Dimer EGFR/HER2 Dimer EGFR->Dimer HER2 HER2 HER2->Dimer pDimer Activated Dimer (Autophosphorylation) Dimer->pDimer Activation Adaptors Adaptor Proteins (Grb2, Shc) pDimer->Adaptors Lapatinib Lapatinib Lapatinib->pDimer Inhibits Erlotinib Erlotinib Erlotinib->pDimer Inhibits PI3K PI3K Adaptors->PI3K RAS RAS Adaptors->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK MAPK MAPK (Erk1/2) MEK->MAPK MAPK->Proliferation

EGFR/HER2 signaling pathway and points of TKI inhibition.

Experimental Protocols

The determination of IC50 values is a critical step for characterizing the potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.

Objective: To determine the concentration of Lapatinib or Erlotinib required to inhibit 50% of the enzymatic activity of a target kinase (e.g., EGFR, HER2).

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2)

  • Specific peptide substrate for the kinase

  • Test Inhibitors: Lapatinib, Erlotinib (stock solutions in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Ultra-Pure ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow Diagram:

G start Start: Reagent Preparation prep Prepare serial dilutions of Lapatinib and Erlotinib in assay buffer (final DMSO <1%) start->prep plate Add 1 µL of diluted inhibitor or DMSO (control) to wells of a 384-well plate prep->plate enzyme Add 2 µL of diluted kinase enzyme to each well plate->enzyme react Initiate reaction by adding 2 µL of Substrate/ATP mixture enzyme->react incubate_kinase Incubate at 30°C for 60 minutes react->incubate_kinase stop Add 5 µL ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_kinase->stop incubate_adp Incubate at RT for 40 minutes stop->incubate_adp detect Add 10 µL Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adp->detect incubate_lum Incubate at RT for 30 minutes detect->incubate_lum read Measure luminescence with a plate reader incubate_lum->read analyze Calculate % inhibition vs control and plot dose-response curve to determine IC50 value read->analyze end End analyze->end

Experimental workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a stock solution of the kinase and its corresponding substrate in the kinase assay buffer. Prepare a stock solution of ATP. The final ATP concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[2][10]

  • Inhibitor Dilution: Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of Lapatinib and Erlotinib from the DMSO stock into the kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a white, opaque 384-well plate.[2] Add 1 µL of buffer with DMSO to "maximum activity" control wells and 1 µL of buffer to "background" (no enzyme) wells.

  • Enzyme Addition: Add 2 µL of the diluted kinase enzyme solution to all wells except the "background" controls.[2]

  • Reaction Initiation: Prepare the reaction mixture containing the peptide substrate and ATP in kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.[2]

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[2]

  • Signal Detection: a. Equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[11][12] c. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[11][12]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and plot the results on a semi-log graph to determine the IC50 value using a sigmoidal dose-response curve fit.[2]

References

Validating the Mechanism of Action of 2,7-Diazaspiro[4.5]decan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.5]decan-1-one scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective inhibitors targeting key mediators of disease. This guide provides a comparative analysis of the mechanism of action of various derivatives, focusing on their roles as kinase inhibitors and modulators of mitochondrial function. Experimental data is presented to objectively compare their performance against relevant alternatives, supplemented by detailed experimental protocols and pathway visualizations to facilitate a comprehensive understanding of their therapeutic potential.

I. Kinase Inhibition: Targeting RIPK1 and TYK2/JAK1

Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have demonstrated significant inhibitory activity against key kinases involved in inflammatory diseases: Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

A. RIPK1 Inhibition and the Necroptosis Pathway

RIPK1 is a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1][2] Inhibition of RIPK1 kinase activity is a promising therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[1][2]

Quantitative Comparison of RIPK1 Inhibitors

CompoundTargetIC50 (nM)Cellular AssayReference
Compound 41 RIPK192Significant anti-necroptotic effect in U937 cells[1][2]
GSK2982772 (Reference) RIPK1-Clinical trial candidate

Signaling Pathway: TNF-alpha Induced Necroptosis

The diagram below illustrates the central role of RIPK1 in the necroptosis signaling cascade initiated by TNF-alpha. Inhibition of RIPK1 by 2,8-diazaspiro[4.5]decan-1-one derivatives blocks the downstream phosphorylation of MLKL, a key executioner of necroptotic cell death.

cluster_0 Cell Membrane cluster_1 Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I TNFR1->Complex I Recruits RIPK1 RIPK1 Complex I->RIPK1 Activates Complex II (Necrosome) Complex II (Necrosome) RIPK1->Complex II (Necrosome) Forms MLKL MLKL Complex II (Necrosome)->MLKL Phosphorylates RIPK3 RIPK3 RIPK3->Complex II (Necrosome) p-MLKL (oligomerization) p-MLKL (oligomerization) MLKL->p-MLKL (oligomerization) Necroptosis Necroptosis p-MLKL (oligomerization)->Necroptosis Executes 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative->RIPK1 Inhibits

TNF-alpha Induced Necroptosis Pathway
B. Dual TYK2/JAK1 Inhibition and the JAK/STAT Pathway

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1, key components of the JAK/STAT signaling pathway that mediates the effects of numerous cytokines involved in inflammatory bowel disease and other autoimmune disorders.[1][3]

Quantitative Comparison of TYK2/JAK1 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs JAK2In Vivo Efficacy (Ulcerative Colitis Model)Reference
Compound 48 TYK26>23-foldMore potent than tofacitinib[1][3]
JAK137
Tofacitinib (Reference) Pan-JAK--Effective[3]

Signaling Pathway: Cytokine-Mediated JAK/STAT Signaling

The diagram below illustrates how cytokines activate the JAK/STAT pathway and how dual TYK2/JAK1 inhibition by 2,8-diazaspiro[4.5]decan-1-one derivatives can block this signaling.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytosol cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT->p-STAT Gene Transcription Gene Transcription p-STAT->Gene Transcription Translocates & Activates 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative->TYK2 Inhibits 2,8-Diazaspiro[4.5]decan-1-one Derivative->JAK1 Inhibits

Cytokine-Mediated JAK/STAT Signaling Pathway

II. Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[4][5] The opening of the mPTP is a key event in ischemia-reperfusion injury, leading to cell death.[4][5] These compounds have shown cytoprotective effects in cardiac models.[4][5]

Quantitative Comparison of mPTP Inhibitors

CompoundAssayResultReference
Compound 14e mPTP opening inhibition in human cardiomyocytesHigh potency[4][6][7]
Hypoxia/reoxygenation-induced cell deathCounteracted cardiomyocyte death[4][6][7]

III. Experimental Protocols

A. In Vitro Kinase Assay (ADP-Glo™)

This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against kinases like RIPK1, TYK2, and JAK1.

Experimental Workflow

Start Start Kinase Reaction Kinase Reaction Start->Kinase Reaction Add Kinase, Substrate, ATP, & Inhibitor Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Kinase Reaction->Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Convert ADP to ATP Convert ADP to ATP Stop Reaction & Deplete ATP->Convert ADP to ATP Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Convert ADP to ATP->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis Calculate IC50 End End Data Analysis->End

ADP-Glo™ Kinase Assay Workflow

Materials:

  • Kinase (e.g., RIPK1, TYK2, JAK1)

  • Kinase substrate

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96- or 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a white assay plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the optimized time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

B. Cellular Kinase Inhibition Assay (AlphaLISA®)

This protocol outlines a general method for assessing the ability of compounds to inhibit kinase activity within a cellular context.

Experimental Workflow

Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Seed cells, add compound & stimulus Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis AlphaLISA Reaction AlphaLISA Reaction Cell Lysis->AlphaLISA Reaction Add Acceptor beads & biotinylated antibody Signal Detection Signal Detection AlphaLISA Reaction->Signal Detection Add Donor beads, read plate Data Analysis Data Analysis Signal Detection->Data Analysis Calculate EC50 End End Data Analysis->End

AlphaLISA® Cellular Assay Workflow

Materials:

  • Relevant cell line

  • Cytokine or other stimulus

  • Test compounds

  • AlphaLISA® SureFire® Ultra™ Kit (PerkinElmer)

  • 96- or 384-well culture plates

  • Alpha-enabled plate reader

Procedure:

  • Seed cells in a culture plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with the appropriate cytokine or stimulus to activate the target kinase.

  • Lyse the cells.

  • Transfer the lysate to an AlphaLISA® plate.

  • Add the AlphaLISA® Acceptor beads and biotinylated antibody mixture.

  • Incubate at room temperature.

  • Add the Streptavidin-Donor beads.

  • Incubate in the dark at room temperature.

  • Read the plate on an Alpha-enabled plate reader.

  • Determine the EC50 values from the dose-response curves.

C. Mitochondrial Permeability Transition Pore (mPTP) Assay (Calcein-AM/CoCl₂)

This assay directly measures the opening of the mPTP in living cells.

Experimental Workflow

Start Start Cell Loading Cell Loading Start->Cell Loading Incubate cells with Calcein-AM Quenching Quenching Cell Loading->Quenching Add CoCl2 to quench cytosolic fluorescence Induce mPTP Opening Induce mPTP Opening Quenching->Induce mPTP Opening Add test compound & mPTP opener (e.g., Ionomycin) Fluorescence Measurement Fluorescence Measurement Induce mPTP Opening->Fluorescence Measurement Flow cytometry or fluorescence microscopy Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Quantify mitochondrial fluorescence End End Data Analysis->End

Calcein-AM/CoCl₂ mPTP Assay Workflow

Materials:

  • Cardiomyocytes or other relevant cell type

  • Calcein-AM

  • Cobalt Chloride (CoCl₂)

  • Ionomycin (or other mPTP inducer)

  • Test compounds

  • Fluorescence microscope or flow cytometer

Procedure:

  • Load cells with Calcein-AM, which is converted to fluorescent calcein intracellularly.

  • Add CoCl₂ to quench the fluorescence of cytosolic calcein, leaving only the mitochondrial fluorescence.

  • Treat the cells with the test compound.

  • Induce mPTP opening with an agent like ionomycin.

  • Measure the mitochondrial fluorescence using a fluorescence microscope or flow cytometer. A decrease in fluorescence indicates mPTP opening.

  • Quantify the protective effect of the test compounds by comparing the fluorescence in treated versus untreated cells.

IV. Conclusion

The this compound scaffold and its analogues represent a versatile platform for the development of targeted therapeutics. The 2,8-diazaspiro[4.5]decan-1-one derivatives show promise as potent inhibitors of RIPK1 and as dual inhibitors of TYK2/JAK1, offering potential treatments for a range of inflammatory and autoimmune diseases. Furthermore, the 1,4,8-triazaspiro[4.5]decan-2-one derivatives demonstrate a distinct mechanism of action through the inhibition of the mitochondrial permeability transition pore, highlighting their potential in conditions such as ischemia-reperfusion injury. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the continued exploration and validation of these promising therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,7-Diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,7-Diazaspiro[4.5]decan-1-one, aligning with general best practices for hazardous waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid the inhalation of any dust or vapors. In case of a spill, prevent the chemical from entering drains or water systems.

Disposal Protocol Summary

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems.[1]

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration.[1]
Prohibited Disposal Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed.[1]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable.[1]
Waste Classification Hazardous WasteGeneral Laboratory Guidelines
Container Requirements Must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.Daniels Health (2025)
Labeling Clearly label containers as "Hazardous Waste" with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.Lehigh University
Storage Store in a designated, well-ventilated Satellite Accumulation Area (SAA), segregated from incompatible materials.Central Washington University

Step-by-Step Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound from the point of generation to its final removal from the laboratory.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste this compound Generated B Select Chemically Compatible Container with Secure Lid A->B C Affix 'Hazardous Waste' Label B->C D Clearly Write Full Chemical Name: 'this compound' C->D E Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) D->E F Place in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed Except When Adding Waste F->G H Perform Weekly Inspection for Leaks and Label Integrity G->H I Container Full or Project Completed? H->I J Schedule Pickup with Licensed Hazardous Waste Disposal Service I->J Yes K Store Safely Until Pickup I->K No L Document Waste Transfer J->L K->I

Disposal workflow for this compound.

Experimental Protocols for Waste Handling

While specific experimental protocols for the disposal of this compound are not publicly detailed, the following general laboratory procedures for handling hazardous chemical waste should be strictly followed:

Protocol for Segregation and Storage:

  • Identify Waste Stream: Designate a specific waste container for this compound and its directly contaminated materials (e.g., pipette tips, gloves). Do not mix with other chemical waste streams unless compatibility has been verified.

  • Container Selection: Choose a container made of a material chemically resistant to nitrogen-containing heterocyclic compounds (e.g., high-density polyethylene - HDPE). The container must have a screw-top or other secure closure.

  • Labeling: Immediately upon designating a waste container, affix a "Hazardous Waste" label.[2] Clearly write the full chemical name, "this compound," and the date the first waste is added.[1]

  • Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA).[1] This area should be away from general lab traffic and clearly marked.

  • Closure: Always keep the waste container sealed when not in use.[2] This prevents the release of vapors and reduces the risk of spills.

  • Inspection: Conduct and document weekly inspections of the SAA to check for container integrity and any signs of leakage.

Protocol for Final Disposal:

  • Scheduling Pickup: Once the waste container is full, or within one year of the first addition of waste for a partially filled container, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[1][2]

  • Documentation: Complete all necessary waste disposal forms provided by your institution or the disposal company. Accurately list the contents and approximate quantities.

  • Handling Contaminated Packaging: For the original product container, if empty, triple-rinse with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2] After rinsing, the container can be prepared for recycling or disposal as non-hazardous waste according to your institution's policies.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.5]decan-1-one
Reactant of Route 2
2,7-Diazaspiro[4.5]decan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.